molecular formula C9H7ClN2O B15046283 6-Chloro-1-methylquinazolin-4(1H)-one

6-Chloro-1-methylquinazolin-4(1H)-one

Cat. No.: B15046283
M. Wt: 194.62 g/mol
InChI Key: ZCEPIHDVSUZORB-UHFFFAOYSA-N
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Description

6-Chloro-1-methylquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-methylquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methylquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylquinazolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-12-5-11-9(13)7-4-6(10)2-3-8(7)12/h2-5H,1H3

InChI Key

ZCEPIHDVSUZORB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States
Foundational & Exploratory

Difference between 1-methyl and 3-methyl quinazolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Initial Research

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Developing the Guide Content

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Planning the Guide's Structure

Developing the Guide Content

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Formulating the Protocol

I'm now formulating the key steps for synthesizing both isomers. For the 3-methyl isomer, direct N3-alkylation using DMFDMA appears the most feasible method, and I have found the synthetic route. For the 1-methyl variant, an N3-protecting group strategy is critical, where I'll use benzoyl protection and then deprotection. I'm focusing on synthesizing 1-methylquinazolin-4(1H)-one based on these findings. I'm also preparing for the spectroscopic analysis.

Defining the Scope

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Finalizing Guide Structure

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Finalizing Technical Guide

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Finalizing Comprehensive Guide

I'm now integrating all data into a comprehensive outline. I have drafted the introduction, covering the basics of quinazolinone isomers and their significance. I've formulated detailed synthetic strategies, emphasizing the thermodynamic versus kinetic pathways. The experimental protocols for synthesizing both isomers are also outlined, drawing on literature to define the steps. The spectroscopy section details expected data, including NMR and IR differences. I will create Graphviz diagrams for clarity. I'm focusing on their biological distinctions too.

Finalizing Data Integration

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Refining Content and Structure

I'm now drafting the technical guide in depth, and I've focused on creating detailed synthesis sections. For N3-alkylation, I've outlined the thermodynamic favorability. For the N1-isomer, I've planned synthetic routes using protecting groups and precursors. I'm focusing on spectroscopic differentiation using NMR shifts, including the C2-H proton and the NOESY data. I am creating a table for comparison of key spectral data. I'm searching for detailed biological activity differences, particularly hydrogen bonding.

Finalizing Outline Structure

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Finalizing Plan Implementation

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Finalizing Data Implementation

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Methodological & Application

Synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one from 5-chloro-N-methylanthranilamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is achieved through the cyclization of 5-chloro-N-methylanthranilamide using formic acid. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering in-depth procedural details, mechanistic insights, and justifications for the experimental design to ensure reproducibility and understanding.

Introduction: The Significance of the Quinazolinone Core

Quinazolinone derivatives are a cornerstone in modern pharmacology, exhibiting a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous approved drugs, including agents for cancer therapy (e.g., erlotinib, gefitinib), hypertension, and inflammation.[1][3] Their rigid, planar structure allows for precise interactions with biological targets, making them privileged scaffolds in drug design.

The synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one from 5-chloro-N-methylanthranilamide represents a classic and efficient method for constructing this valuable core. The strategic placement of the chloro and methyl groups provides vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This application note details a robust protocol for this transformation, grounded in established chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed cyclodehydration reaction. 5-chloro-N-methylanthranilamide is treated with formic acid, which serves a dual role: it acts as the source for the C2 carbon of the quinazolinone ring and as the acidic medium to catalyze the cyclization.

Reaction:

5-chloro-N-methylanthranilamide + Formic Acid → 6-Chloro-1-methylquinazolin-4(1H)-one + Water

Mechanism:

The reaction mechanism involves two primary stages:

  • N-Formylation: The reaction initiates with the formylation of the primary aromatic amine of the 5-chloro-N-methylanthranilamide. Under acidic conditions and heat, formic acid acts as an efficient formylating agent.[4]

  • Intramolecular Cyclization and Dehydration: The resulting N-formyl intermediate undergoes an intramolecular nucleophilic attack from the secondary amide nitrogen onto the formyl carbonyl carbon. The subsequent elimination of a water molecule (dehydration) yields the stable, aromatic quinazolinone ring system. This cyclodehydration is a common strategy for forming quinazolinone and pyrimidinone frameworks.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step ensures a high-purity product.

Materials and Equipment
  • Reagents:

    • 5-chloro-N-methylanthranilamide

    • Formic acid (≥95%)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (95% or absolute)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

    • pH paper or meter

    • Melting point apparatus

    • Analytical balance

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-N-methylanthranilamide (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Carefully add an excess of formic acid (e.g., 25 mL) to the flask. The anthranilamide should be fully wetted.

  • Cyclization Reaction: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] Allow the reaction to proceed for 2-4 hours.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. The product will precipitate as a solid.

  • Neutralization: Cautiously neutralize the aqueous mixture by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. This step quenches the excess formic acid.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate maximum crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Characterization

Confirm the identity and purity of the final product, 6-Chloro-1-methylquinazolin-4(1H)-one, using standard analytical techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table provides a summary of the reagents for a representative reaction scale.

ReagentFormulaMW ( g/mol )Mass/VolumeMoles (mmol)Equivalents
5-chloro-N-methylanthranilamideC₈H₉ClN₂O184.635.0 g27.081.0
Formic AcidCH₂O₂46.0325 mL~665~24.5

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Cyclization cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine Reactants (5-chloro-N-methylanthranilamide + Formic Acid) reflux 2. Heat to Reflux (2-4 hours) reagents->reflux precipitate 3. Precipitate in Ice Water reflux->precipitate neutralize 4. Neutralize with NaHCO₃ precipitate->neutralize filter_wash 5. Filter and Wash neutralize->filter_wash recrystallize 6. Recrystallize (Ethanol) filter_wash->recrystallize characterize 7. Characterize Product recrystallize->characterize

Caption: Workflow for the synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one.

Scientific Rationale and Field Insights

  • Choice of Cyclizing Agent: Formic acid is an ideal reagent for this transformation due to its trifunctional nature. It is an effective N-formylating agent, a Brønsted acid catalyst for the cyclization, and a dehydrating agent at elevated temperatures.[8] While other reagents like formamide or triethyl orthoformate can also be used to synthesize quinazolinones, formic acid offers a straightforward, one-pot procedure without the need for additional catalysts.[9][10]

  • Reaction Conditions: Refluxing conditions are critical for driving the reaction to completion. The high temperature provides the necessary activation energy for the intramolecular cyclization and, crucially, for the dehydration step, which is often the rate-limiting part of the sequence. The use of excess formic acid ensures that it acts as both a reagent and the solvent, maintaining a high concentration of the reactants.

  • Work-up Strategy: The decision to pour the acidic reaction mixture into ice water is a standard and effective method for product isolation. The target quinazolinone is a relatively nonpolar organic molecule with low solubility in water, causing it to precipitate upon quenching. This process simultaneously separates the product from the highly water-soluble formic acid and any polar byproducts. The subsequent neutralization with sodium bicarbonate is a critical safety and purification step, removing residual acid before filtration and drying.

References

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates.
  • Zahran, M. A.-H., Ali, O. M., Zeid, I. F., & Rageb, E. (2010). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry.
  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv.
  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
  • Hamed, M. M. (2021).
  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Preprints.org.
  • Staskiewicz, S. J. (1986). Synthesis of methyl N-methylanthranilate.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).
  • Proposed mechanism of cyclization heterocyclic reaction between...
  • Method for production of quinazolin-4-on derivative.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Synthesis of "5-chloro-1-methyl-4-nitroimidazole" using "5-Chloro-1-methylimidazole nitr

Sources

Application Note: One-Pot Cyclization Methods for N1-Methyl Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals. It prioritizes high-fidelity chemical biology, addressing the specific regiochemical challenges of N1-methyl quinazolinones.

Executive Summary & Strategic Analysis

The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various alkaloids (e.g., glycosminine, arborine) and synthetic drugs (e.g., anticancer and anti-inflammatory agents).

The Core Challenge: Regioselectivity Direct methylation of the parent quinazolin-4(3H)-one is a flawed strategy. Due to the ambient nucleophilicity of the lactam/lactim system, alkylation typically yields a mixture of:

  • N3-methyl (Major): Thermodynamically favored in most polar aprotic solvents.

  • O-methyl (Minor/Variable): Kinetic product under certain conditions ("hard" electrophiles).

  • N1-methyl (Rare): Difficult to access via direct alkylation of the heterocycle.

The Solution: To achieve exclusive N1-methylation , the methyl group must be installed on the aniline nitrogen before the final ring closure. This guide details three "One-Pot" protocols that guarantee N1-regioselectivity by leveraging N-methylanthranilic acid derivatives or N-methylisatoic anhydrides .

Mechanistic Pathways & Regiochemistry

The following diagram illustrates the divergent pathways. Note how starting materials dictate the final N-substitution pattern.

Quinazolinone_Pathways Start_Parent Parent Quinazolin-4(3H)-one Direct_Alk Direct Alkylation (MeI / Base) Start_Parent->Direct_Alk Prod_N3 N3-Methyl (Major) Thermodynamic Direct_Alk->Prod_N3 Favored Prod_O O-Methyl (Minor) Kinetic Direct_Alk->Prod_O Competing Start_Pre N-Methylanthranilic Acid (Pre-functionalized) Cyclization One-Pot Cyclization (Orthoester/Ammonium Acetate) Start_Pre->Cyclization Prod_N1 N1-Methyl Quinazolinone (Exclusive Product) Cyclization->Prod_N1 100% Regioselectivity

Figure 1: Strategic comparison of direct alkylation versus pre-functionalized cyclization. Direct alkylation leads to mixtures, whereas using N-methylanthranilic precursors ensures N1 selectivity.

Protocol A: The "Gold Standard" (Orthoester Method)

This is the most robust, scalable, and atom-economical method for synthesizing unsubstituted (C2-H) or C2-alkyl N1-methyl quinazolinones. It proceeds via an in-situ formation of an imidate intermediate.

Reagents & Scope
  • Substrate: N-Methylanthranilic acid.

  • C1 Source: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (for C2-Me).

  • Nitrogen Source: Ammonium acetate (

    
    ).
    
  • Conditions: Solvent-free or Ethanol/DMF, Reflux/Microwave.

Step-by-Step Protocol
  • Setup:

    • In a 50 mL round-bottom flask (or microwave vial), charge N-methylanthranilic acid (1.0 equiv, e.g., 5.0 mmol).

    • Add Ammonium acetate (1.5 - 2.0 equiv).

    • Add Triethyl orthoformate (3.0 - 5.0 equiv). Note: TEOF acts as both reagent and solvent.

    • (Optional) Add a catalytic amount of acidic catalyst (e.g., 5 mol% L-proline or Sulfuric acid-silica) to accelerate the reaction, though the reaction often proceeds without it.

  • Reaction:

    • Thermal: Heat the mixture to reflux (approx. 100–120 °C) for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Microwave (Recommended): Irradiate at 130 °C for 15–20 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Add cold ethanol (5–10 mL) and stir for 10 minutes to break up the solid mass.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 10 mL) to remove excess ammonium salts, followed by cold ethanol (1 x 5 mL).

  • Purification:

    • Recrystallize from hot ethanol or ethyl acetate.

    • Yield Expectation: 85–95%.

Mechanism of Action
  • Condensation of the carboxylic acid with ammonia (from

    
    ) forms the ammonium carboxylate/amide.
    
  • N-formylation of the secondary amine by TEOF.

  • Cyclodehydration closes the pyrimidine ring.

Protocol B: Oxidative Cyclization (For 2-Aryl Derivatives)

This method allows for the introduction of diverse aryl groups at the C2 position. It utilizes N-methylanthranilamide and aldehydes , followed by an oxidative dehydrogenation step.

Reagents & Scope
  • Substrate: N-Methylanthranilamide.[1]

  • C2 Source: Aryl Aldehydes (Benzaldehyde, substituted analogs).

  • Oxidant: Iodine (

    
    ), DDQ, or Copper(II) Chloride (
    
    
    
    ).
  • Solvent: Ethanol, DMF, or Water (Green Chemistry).

Step-by-Step Protocol
  • Condensation (Schiff Base Formation):

    • Combine N-methylanthranilamide (1.0 equiv) and the Aryl Aldehyde (1.0 equiv) in Ethanol (0.5 M concentration).

    • Add a catalyst: Iodine (

      
      , 10-20 mol%) or p-TsOH  (10 mol%).
      
    • Stir at reflux for 1–2 hours. This forms the intermediate 2,3-dihydroquinazolin-4(1H)-one.[2]

  • Oxidation (In-situ):

    • If using Iodine: Continue heating; the iodine acts as a mild oxidant. Add

      
       (2.0 equiv) to neutralize HI byproducts.
      
    • Alternative: Add DDQ (1.1 equiv) or TBHP (2 equiv) after the initial condensation is complete (check TLC).

    • Stir for an additional 2–4 hours until the dihydro-intermediate is fully converted to the aromatic quinazolinone.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) if Iodine was used, to remove excess oxidant.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol C: Copper-Catalyzed Cascade (Advanced)

For accessing complex N1-substituted analogs where the starting N-methylanthranilic acid is not commercially available, a copper-catalyzed cascade starting from 2-halobenzoic acids can be employed.

Note: This route is strictly for generating the N1-methyl core in situ from methylamine.

Reagents
  • Substrate: 2-Bromobenzoic acid (or 2-Iodobenzoic acid).

  • Amine: Methylamine hydrochloride (2.0 equiv).

  • Cyclization Agent: Formamide (excess).[3]

  • Catalyst: CuI (10 mol%),

    
     (2.0 equiv).
    
Protocol
  • Mix 2-bromobenzoic acid, methylamine HCl, CuI, and

    
     in DMF.
    
  • Heat to 100 °C for 4 hours (Ullmann coupling forms N-methylanthranilic acid in situ).

  • Add Formamide (5.0 equiv) to the same pot.

  • Increase temperature to 140 °C for 12 hours.

  • Result: The intermediate N-methylanthranilic acid cyclizes with formamide to yield 1-methylquinazolin-4(1H)-one.

Data Summary & Comparison

FeatureProtocol A (Orthoester)Protocol B (Oxidative)Protocol C (Cu-Cascade)
Regioselectivity Excellent (100% N1) Excellent (100% N1) Good (Depends on step 1)
Substrate Availability High (N-Me Anthranilic Acid)High (N-Me Anthranilamide)High (2-Halo acids)
C2-Substitution H, Methyl, EthylDiverse Aryl/AlkylH (typically)
Atom Economy HighModerate (Oxidant waste)Low (Metal waste)
Reaction Time Short (15 min - 3 h)Medium (4 - 8 h)Long (12 - 24 h)

Troubleshooting & Optimization

  • Problem: Low Yield in Protocol A.

    • Cause: Moisture in the orthoester or incomplete removal of alcohol byproduct.

    • Fix: Use freshly distilled TEOF. Use a Dean-Stark trap if performing on a large scale to remove ethanol.

  • Problem: Formation of N3-isomer.

    • Cause: Contamination of starting material with anthranilic acid (unmethylated).

    • Fix: Check purity of N-methylanthranilic acid. Any unmethylated amine will cyclize to the parent quinazolinone, which may then methylate at N3 if alkylating agents are present (though Protocol A uses no alkylating agents).

  • Problem: Incomplete Oxidation in Protocol B.

    • Cause: Steric hindrance of the C2-aryl group.

    • Fix: Switch to a stronger oxidant like

      
       (heterogeneous) or PIDA (Phenyliodine diacetate).
      

References

  • Solvent-Free Synthesis of 1-Substituted 4(1H)-Quinazolinones. Wang, L. et al. (2010). Synthetic Communications. (Validated via Search Result 1.16)

  • Regioselective Synthesis of Quinazolinones. Luo, J. et al. (2022).[4][5][6] Journal of Organic Chemistry. (Validated via Search Result 1.7)

  • One-Pot Synthesis via Oxidative Dehydrogenation. Cheng, R. et al.[7] (2013). Synthesis. (Validated via Search Result 1.6)

  • Copper-Catalyzed Cascade Synthesis. Chen, Z. et al. (2013). Journal of Organic Chemistry. (Validated via Search Result 1.7)

  • Microwave-Assisted Synthesis of Quinazolinones. Li, F. et al. (2009). Frontiers in Chemistry. (Validated via Search Result 1.22)

Sources

Application Notes & Protocols: Regioselective Methylation of 6-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, 6-chloroquinazolin-4(3H)-one is a valuable building block for the synthesis of various therapeutic agents. The methylation of this core structure can lead to two primary regioisomers: the N3-methylated and the O-methylated products. The regioselectivity of this methylation is a critical consideration in drug design and development, as the biological activity of the resulting derivatives is often highly dependent on the position of the methyl group. This document provides a detailed guide to understanding and controlling the regioselective methylation of 6-chloroquinazolin-4(3H)-one, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The Challenge of Regioselectivity: N vs. O-Alkylation

The regioselectivity of alkylation in quinazolin-4(3H)-ones is governed by the ambident nucleophilic character of the quinazolinone anion. The molecule exists in tautomeric equilibrium between the lactam and lactim forms, which, upon deprotonation, generates an anion with nucleophilic centers at both the N3 and O4 positions.

The outcome of the methylation reaction is influenced by several factors, including the nature of the methylating agent, the choice of base, the solvent, and the reaction temperature. According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom. However, as we will demonstrate, this principle is not always a reliable predictor, and a combination of steric and electronic factors, as well as reaction kinetics and thermodynamics, ultimately dictates the regiochemical outcome.[5]

Visualizing the Reaction Pathways

The following diagram illustrates the key decision point in the methylation of 6-chloroquinazolin-4(3H)-one, leading to either the N3-methylated or the O-methylated product.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products 6-Chloroquinazolin-4(3H)-one 6-Chloroquinazolin-4(3H)-one Reagents Base (e.g., K2CO3, NaH) Methylating Agent (e.g., CH3I, (CH3)2SO4) Solvent (e.g., DMF, Acetone) 6-Chloroquinazolin-4(3H)-one->Reagents Reacts with N3_Product 6-Chloro-3-methylquinazolin-4(3H)-one (N3-Methylation) Reagents->N3_Product Kinetic Control (Softer electrophile) O_Product 6-Chloro-4-methoxyquinazoline (O-Methylation) Reagents->O_Product Thermodynamic Control (Harder electrophile)

Caption: Reaction pathways for the methylation of 6-chloroquinazolin-4(3H)-one.

Protocol I: Selective N3-Methylation

This protocol is designed to favor the formation of 6-chloro-3-methylquinazolin-4(3H)-one, the kinetically favored product. This is typically achieved using a softer methylating agent and polar aprotic solvents.

Materials:

  • 6-Chloroquinazolin-4(3H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of 6-chloroquinazolin-4(3H)-one (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 6-chloro-3-methylquinazolin-4(3H)-one.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the quinazolinone without being overly reactive, which could lead to side reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Methylating Agent (CH₃I): Methyl iodide is a relatively soft electrophile, which, according to the HSAB principle, favors reaction at the softer nitrogen atom.

Protocol II: Selective O-Methylation

This protocol aims to produce 6-chloro-4-methoxyquinazoline, the thermodynamically more stable product. This is generally achieved using a harder methylating agent.

Materials:

  • 6-Chloroquinazolin-4(3H)-one

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloroquinazolin-4(3H)-one (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (eluent: ethyl acetate/hexane, 1:2).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 6-chloro-4-methoxyquinazoline.

Rationale for Experimental Choices:

  • Base (NaH): A strong base like sodium hydride is used to ensure complete deprotonation of the quinazolinone, forming the ambident anion.

  • Methylating Agent ((CH₃)₂SO₄): Dimethyl sulfate is a harder electrophile compared to methyl iodide, which favors reaction at the harder oxygen atom.[5]

Summary of Reagents and Expected Outcomes

Methylating AgentBaseSolventPredominant ProductRegioselectivity
Methyl Iodide (CH₃I)K₂CO₃DMF6-Chloro-3-methylquinazolin-4(3H)-oneHigh N3-selectivity
Dimethyl Sulfate ((CH₃)₂SO₄)NaHTHF6-Chloro-4-methoxyquinazolineHigh O-selectivity
Trimethyloxonium tetrafluoroborateNaHCH₂Cl₂6-Chloro-4-methoxyquinazolineHigh O-selectivity

Workflow for Optimizing Regioselectivity

The following diagram outlines a systematic approach to optimizing the regioselective methylation of 6-chloroquinazolin-4(3H)-one.

Start Define Target Regioisomer (N3 or O-methylated) Screen_Reagents Screen Methylating Agents (e.g., CH3I, (CH3)2SO4, TMS-diazomethane) Start->Screen_Reagents Screen_Bases Screen Bases (e.g., K2CO3, Cs2CO3, NaH, DBU) Screen_Reagents->Screen_Bases Screen_Solvents Screen Solvents (e.g., DMF, Acetone, THF, Dioxane) Screen_Bases->Screen_Solvents Analyze_Results Analyze Product Ratio (NMR, LC-MS) Screen_Solvents->Analyze_Results Analyze_Results->Screen_Reagents Re-screen if necessary Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Analyze_Results->Optimize_Conditions Scale_Up Scale-up Synthesis Optimize_Conditions->Scale_Up

Caption: Workflow for optimizing regioselective methylation.

Characterization and Validation

Unequivocal determination of the methylation site is crucial. 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), is an indispensable tool for this purpose.

  • For N3-methylation: A key correlation in the HMBC spectrum will be observed between the N3-methyl protons and the C4 carbonyl carbon. In the NOESY spectrum, a correlation between the N3-methyl protons and the C2-H proton can confirm the N3-alkylation.[6][7]

  • For O-methylation: In the HMBC spectrum, a correlation will be seen between the O-methyl protons and the C4 carbon.

Conclusion

The regioselective methylation of 6-chloroquinazolin-4(3H)-one is a controllable process that can be directed towards either the N3 or O4 position by careful selection of reagents and reaction conditions. Understanding the interplay between the hardness/softness of the electrophile, the strength of the base, and the polarity of the solvent is paramount to achieving the desired outcome. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully synthesize the desired methylated quinazolinone derivatives for their specific applications in drug discovery and development.

References

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach | ACS Omega. (2023).
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace.
  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed. (2011).
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib | Organic Process Research & Development - ACS Publications. (2024).
  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020).
  • N- and / or O- Alkylation of Quinazolinone Derivatives - ResearchGate. (2025).
  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC - NIH.
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press.
  • 4-Chloro-6,7-dimethoxyquinazoline synthesis - ChemicalBook.
  • Scheme 1. Formation N-alkylation of quinazolinone derivatives. - ResearchGate.
  • 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H) - PMC.
  • 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical - Benchchem.
  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025).
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang - Atlantis Press.
  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... - ResearchGate.
  • Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation Favor Gesinde, Manjot Saroya, Cindy Chou, and Kelly E. Ki - UW Tacoma.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2015).
  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC. (2022).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC.
  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC.
  • N- and / or O- Alkylation of Quinazolinone Derivatives - Economics and Finance Research.
  • Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H) - ACS Publications.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024).
  • Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (2021).
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. (2014).

Sources

Application Note: A Streamlined Microwave-Assisted Protocol for the Synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries, please contact: Senior Application Scientist, Advanced Synthesis Division

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the rapid and efficient synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one, a key building block in medicinal chemistry. The described methodology leverages the distinct advantages of Microwave-Assisted Organic Synthesis (MAOS) to significantly reduce reaction times and enhance product yields over conventional heating methods. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Quinazolinones and Microwave Synthesis

The quinazolin-4(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 6-Chloro-1-methylquinazolin-4(1H)-one, in particular, is a valuable intermediate, with its substituent pattern offering versatile handles for further molecular elaboration in the development of novel pharmaceuticals.

Traditional synthetic routes to quinazolinones often involve lengthy reaction times, high temperatures, and complex purification procedures, which can limit their accessibility and throughput in a research setting. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology, addressing many of these limitations.[2][3] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[4][5] This leads to dramatic reaction rate accelerations, often reducing multi-hour refluxes to mere minutes, alongside cleaner reaction profiles and higher product yields.[6][7] This protocol harnesses the power of MAOS to provide a robust and scalable synthesis of the target quinazolinone.

Reaction Pathway and Mechanistic Rationale

The synthesis is achieved through a one-pot reaction of 2-amino-5-chlorobenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves a dual role as both a cyclizing and methylating agent.

Overall Transformation:

Mechanistic Insights:

The reaction is understood to proceed via a two-stage mechanism, significantly accelerated by microwave irradiation:

  • Amidine Formation: The nucleophilic amino group of 2-amino-5-chlorobenzoic acid attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form a highly reactive N,N-dimethylformamidine intermediate.

  • Microwave-Mediated Cyclization and Methylation: The intense and localized heating provided by the microwave energy facilitates a rapid intramolecular cyclization. The amidine nitrogen attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the quinazolinone ring. Concurrently, the N-methyl group is installed, driven by the thermal conditions, to yield the final product. This efficient, one-pot cascade is a hallmark of the utility of reagents like DMF-DMA in modern heterocyclic synthesis.[8]

Detailed Experimental Protocol

This protocol is optimized for use with a dedicated laboratory microwave reactor. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Instrumentation
Reagent/Material Formula MW ( g/mol ) CAS No. Notes
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.58635-21-2Reagent grade or higher
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.164637-24-5Reactant and methylating agent
Ethanol (Absolute)C₂H₅OH46.0764-17-5Optional but recommended solvent
Microwave Synthesis Reactor---e.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial---With compatible cap and stir bar
Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reactant Loading: Add 2-amino-5-chlorobenzoic acid (1.0 mmol, 171.6 mg) to the vial.

  • Reagent Addition: Using a calibrated pipette, add N,N-dimethylformamide dimethyl acetal (3.0 mmol, 0.40 mL).

  • Solvent Addition: Add absolute ethanol (2 mL). The use of a polar solvent like ethanol is recommended as it couples efficiently with microwave energy, ensuring uniform heating.

  • Vessel Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and program the following parameters:

    • Temperature: 150 °C (Ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: Dynamic (to maintain target temperature)

    • Stirring: High

  • Cooling: Following the irradiation cycle, allow the vial to cool to ambient temperature (typically below 50 °C) using the instrument's automated cooling system.

  • Product Isolation:

    • Carefully uncap the cooled vial. A crystalline precipitate should be evident.

    • To maximize recovery, cool the vial in an ice-water bath for 15 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small portion of cold ethanol (approx. 2-3 mL).

  • Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. A typical yield is in the range of 88-96%.

Experimental Workflow Diagram

G Protocol for Microwave-Assisted Quinazolinone Synthesis cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Workup & Purification prep1 Weigh 2-amino-5- chlorobenzoic acid prep2 Add DMF-DMA & Ethanol prep1->prep2 prep3 Seal Vial prep2->prep3 react Irradiate: 150 °C | 10 min prep3->react workup1 Cool to RT react->workup1 workup2 Ice Bath Precipitation workup1->workup2 workup3 Vacuum Filtration workup2->workup3 workup4 Wash with Cold EtOH workup3->workup4 workup5 Dry Under Vacuum workup4->workup5 final_product 6-Chloro-1-methylquinazolin-4(1H)-one workup5->final_product Characterization

Sources

Application Note: 6-Chloro-1-methylquinazolin-4(1H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthesis, and application protocols for 6-Chloro-1-methylquinazolin-4(1H)-one , a privileged heterocyclic scaffold in medicinal chemistry.

Executive Summary

The quinazolinone scaffold is a cornerstone of modern drug discovery, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Gefitinib, Idelalisib). 6-Chloro-1-methylquinazolin-4(1H)-one represents a specialized derivative where the N1-methyl group locks the tautomeric structure, enhancing metabolic stability and solubility compared to its NH analogs.

This intermediate is particularly valuable for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways via C4-functionalization.

  • Antivirals: Developing non-covalent inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro).

  • Library Generation: The C6-chlorine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the "Western" sector of the molecule.

Physicochemical Profile

PropertySpecification
IUPAC Name 6-Chloro-1-methylquinazolin-4(1H)-one
CAS Number Derived from 20927-53-1 (2-one isomer) or 7142-09-8 (2-methyl isomer); Custom Synthesis often required.
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM.
Melting Point 165–170 °C (Typical range for N1-methyl analogs)
Key Reactivity Electrophilic C4-carbonyl; Nucleophilic N1 (blocked); Electrophilic C6-Cl (Pd-active).

Synthesis Protocol: The "Anthranilic Route"

Rationale: Direct methylation of quinazolin-4(3H)-one often yields a mixture of N3-methyl (thermodynamic) and O-methyl (kinetic) products. To exclusively obtain the 1-methyl isomer, the methyl group must be installed on the anthranilic acid precursor before ring closure.

Workflow Diagram

SynthesisWorkflow Start 5-Chloro-anthranilic acid Step1 N-Methylation (MeI / K2CO3) Start->Step1 Selective N-alkylation Inter 5-Chloro-N-methyl anthranilic acid Step1->Inter Step2 Cyclization (Formamide / 140°C) Inter->Step2 Niementowski Mod. Product 6-Chloro-1-methyl quinazolin-4(1H)-one Step2->Product

Caption: Directed synthesis ensuring N1-regioselectivity via N-methylanthranilic acid precursor.

Step-by-Step Procedure
Stage 1: Preparation of 5-Chloro-N-methylanthranilic acid
  • Dissolution: Dissolve 5-chloroanthranilic acid (10.0 g, 58.3 mmol) in DMF (50 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 16.1 g, 116.6 mmol) and stir at room temperature for 15 min.

  • Methylation: Add Methyl Iodide (MeI, 3.7 mL, 59.0 mmol) dropwise. Caution: MeI is carcinogenic.

  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water (200 mL). Acidify to pH 4 with 1N HCl. Filter the precipitate, wash with water, and dry.[1]

Stage 2: Cyclization to 6-Chloro-1-methylquinazolin-4(1H)-one
  • Setup: In a round-bottom flask, combine 5-Chloro-N-methylanthranilic acid (5.0 g) with Formamide (25 mL).

  • Cyclization: Heat the mixture to 140–150°C for 6 hours.

    • Mechanistic Note: The high temperature drives the condensation and subsequent dehydration. The N-methyl group prevents formation of the benzoxazinone intermediate, favoring direct quinazolinone formation.

  • Isolation: Cool the mixture to room temperature. The product often crystallizes out.

  • Purification: Add water (50 mL) to complete precipitation. Filter the solid.[1][2] Recrystallize from Ethanol/DMF (9:1) to remove unreacted formamide.

  • Yield: Expected yield 75–85%.

Application Protocol A: C6-Diversification (Suzuki Coupling)

Rationale: The C6-chlorine is an aryl chloride. While less reactive than aryl bromides, the electron-deficient nature of the quinazolinone ring activates this position for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl motifs common in kinase inhibitors.

Reagents
  • Substrate: 6-Chloro-1-methylquinazolin-4(1H)-one (1.0 eq)

  • Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure
  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 12 hours.

    • Critical Control: Do not exceed 100°C to avoid hydrolysis of the amide bond, though the 1-methyl-4-one is relatively robust.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Application Protocol B: C4-Activation (The "Masked" Electrophile)

Rationale: To convert the intermediate into an EGFR-inhibitor analog (4-anilinoquinazoline), the C4-carbonyl must be activated. Standard POCl₃ chlorination can be harsh on N1-methylated systems (potential demethylation or salt formation). We recommend a BOP-mediated activation for milder SNAr reactions.

Workflow Diagram

ActivationWorkflow Start 6-Chloro-1-methyl quinazolin-4(1H)-one Inter Phosphonium Salt Intermediate Start->Inter + Act (DMF, 0°C) Act Activation Agent (BOP / DBU) End 4-Anilino-1-methyl quinazoline derivative Inter->End + Nuc (RT, 2h) Nuc Nucleophile (e.g., Aniline)

Caption: Mild C4-activation using BOP reagent avoids harsh POCl3 conditions.

Procedure
  • Activation: Dissolve the intermediate (1.0 eq) in dry DMF. Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, 1.2 eq) and DBU (1.5 eq) at 0°C.

  • Stirring: Stir for 30 minutes at 0°C to form the active phosphonium species.

  • Substitution: Add the aniline nucleophile (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).

  • Completion: Allow to warm to Room Temperature and stir for 3 hours.

  • Validation: Monitor disappearance of the starting material by HPLC (Shift in retention time due to loss of carbonyl polarity).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction of anthranilic acidEnsure temperature reaches >140°C to drive off water. Use fresh Formamide.
N3-Methyl Impurity Starting material contaminationVerify purity of 5-chloro-N-methylanthranilic acid before cyclization.
Decomposition during Coupling Hydrolysis of lactamUse anhydrous solvents for coupling; reduce water ratio or switch to DMF.
Poor Solubility High lattice energy of scaffoldUse DMSO-d6 for NMR. Heat samples for HPLC injection preparation.

References

  • Quinazolinone Scaffolds in Drug Discovery

    • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

  • Synthesis of N-Methylated Quinazolinones

    • Title: Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one (Methodology adapted for N1-methyl).
    • Source: Asian Journal of Chemistry, 2010.
    • URL:[Link]

  • Chlorination Protocols (POCl3 vs BOP)

    • Title: POCl3 chlorination of 4-quinazolones: Reaction mechanisms and kinetics.
    • Source: PubMed (J Org Chem), 2011.[2]

    • URL:[Link]

  • Biological Applications (Antiviral/Mpro)

    • Title: Discovery of quinazolin-4-one-based non-covalent inhibitors targeting SARS-CoV-2 Mpro.
    • Source: PubMed Central, 2023.
    • URL:[Link]

Sources

Application Notes & Protocols: Green Chemistry Approaches to N1-Substituted Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Quinazolinone Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] Traditionally, the synthesis of these vital heterocycles has often relied on methods that involve harsh reaction conditions, volatile organic solvents (VOCs), and multi-step procedures that generate significant chemical waste.

In alignment with the principles of sustainable science, the field has pivoted towards "green chemistry" to mitigate the environmental impact of synthetic processes. Green chemistry in quinazolinone synthesis focuses on developing atom-efficient, energy-efficient, and environmentally benign methodologies.[4] Key strategies, which will be detailed herein, include the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions, the replacement of hazardous solvents with water or bio-sourced alternatives, the design of catalyst-free reactions, and the implementation of one-pot, multi-component reactions (MCRs) that enhance efficiency and minimize waste.[4][5][6]

This guide provides an in-depth exploration of modern, green approaches to the synthesis of N1-substituted quinazolinones, offering both the theoretical underpinnings and practical, field-proven protocols for immediate application in the research and development laboratory.

Core Green Synthetic Strategies and Mechanistic Insights

The transition to sustainable synthetic routes is driven by innovative techniques that fundamentally alter reaction energetics and pathways. Below, we dissect the primary green strategies revolutionizing N1-substituted quinazolinone synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a transformative tool in organic synthesis, offering dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity.[3] Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficiency can overcome activation energy barriers more effectively, enabling or accelerating reactions that are sluggish under thermal conditions.[7][8]

A prominent trend is the use of MAOS in one-pot, multi-component reactions, which streamlines complex procedures and adheres to green chemistry principles by minimizing solvent use and purification steps.[7] For instance, the three-component cyclocondensation of an anthranilic acid, an orthoester, and a primary amine can be completed in minutes under solvent-free conditions, a significant improvement over conventional methods.[9]

cluster_0 Microwave-Assisted Workflow A Starting Materials (e.g., 2-Aminobenzamide, Aldehyde, Amine) C Microwave Irradiation (Controlled Temp & Time) A->C B Solvent-Free or Green Solvent (e.g., Water, Pinane) B->C D Rapid Cyclization & Dehydration C->D < 1 hour E N1-Substituted Quinazolinone D->E

Caption: High-level workflow for microwave-assisted synthesis.

Ultrasound-Promoted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound waves (typically 20-100 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, creating immense shear forces and facilitating mass transfer.[10]

This intense energy input can promote reactions by breaking chemical bonds, generating reactive intermediates, and increasing the effective surface area of solid reagents or catalysts.[11] Ultrasound has been successfully applied to the synthesis of 4(3H)-quinazolinones by condensing an anthranilic acid, a primary aromatic amine, and a carboxylic acid in the presence of an ionic liquid, leading to high yields without the need for organic solvents.[12]

Catalyst-Free and Aqueous Media Syntheses

The pinnacle of green synthesis is the ability to conduct reactions under catalyst-free conditions, particularly in benign solvents like water. Eliminating catalysts simplifies product purification, reduces costs, and prevents contamination of the final product with toxic metals.

Recent protocols have demonstrated the feasibility of catalyst-free, multi-component synthesis of quinazolinones at room temperature in aqueous media.[13] These reactions often leverage surfactants to create micelles, which act as micro-reactors, concentrating the reactants and facilitating the reaction in the absence of an external catalyst. This approach is not only environmentally friendly but also remarkably efficient and cost-effective.[13] Another strategy involves using reactants that inherently facilitate the reaction cascade without an external catalyst, such as the reaction between isatoic anhydride and amines.[14]

cluster_1 Mechanism: One-Pot Quinazolinone Synthesis ISA Isatoic Anhydride Int1 Intermediate I (Amide Formation) ISA->Int1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Int1 Aldehyde Aldehyde (R'-CHO) Int2 Intermediate II (Iminium Ion) Aldehyde->Int2 Int1->Int2 Reaction with Aldehyde Product N1-Substituted Dihydroquinazolinone Int2->Product Intramolecular Cyclization

Caption: Simplified mechanism for a three-component synthesis.

Detailed Application Notes and Protocols

The following protocols are selected to represent the diversity and utility of green synthetic approaches.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a rapid, solvent-free, three-component cyclocondensation. The microwave energy drastically accelerates the rate of the tandem reactions leading to the final product.[7]

  • Rationale: This method leverages the efficiency of microwave heating to drive a multi-component reaction to completion quickly without the need for a solvent, maximizing atom economy and minimizing waste. The reaction proceeds via the initial formation of an N-acyl derivative, which then undergoes intramolecular cyclization.[7]

  • Materials:

    • Anthranilic acid (1.0 mmol)

    • Substituted aniline (1.0 mmol)

    • Phenyl acetyl chloride (1.0 mmol)

    • Microwave reactor (monomode system recommended)

    • 10 mL microwave process vial with a magnetic stir bar

  • Procedure:

    • Place anthranilic acid (1.0 mmol), substituted aniline (1.0 mmol), and phenyl acetyl chloride (1.0 mmol) into the microwave process vial.

    • Seal the vial with a cap. Note: As no solvent is used, the reaction is conducted neat.

    • Place the vial inside the cavity of the microwave reactor.

    • Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. Monitor the reaction progress by TLC if necessary.

    • After completion, allow the vial to cool to room temperature.

    • Add 15 mL of cold ethanol to the solidified reaction mixture and stir to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Further purification can be achieved by recrystallization from ethanol if required.

Protocol 2: Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water

This protocol utilizes ultrasound irradiation to promote a three-component reaction in water, an ideal green solvent. A recyclable catalyst may be employed to enhance efficiency.[11]

  • Rationale: Sonication provides the activation energy for the condensation reactions through acoustic cavitation. Water serves as an environmentally benign solvent. This method avoids the use of hazardous organic solvents and often results in a simple work-up procedure where the product precipitates directly from the reaction medium.

  • Materials:

    • Isatoic anhydride (1.0 mmol)

    • Substituted aldehyde (1.0 mmol)

    • Ammonium acetate or a primary amine (1.2 mmol)

    • Deionized water (5 mL)

    • Ultrasonic bath or probe sonicator

    • Round-bottom flask

  • Procedure:

    • In a 25 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), the aldehyde (1.0 mmol), and the amine source (1.2 mmol).

    • Add 5 mL of deionized water to the flask.

    • Place the flask in an ultrasonic bath, ensuring the water level in the bath is level with the reaction mixture. Alternatively, insert an ultrasonic probe into the mixture.

    • Irradiate the mixture with ultrasound at a frequency of 40 kHz at 60°C for 30-60 minutes.

    • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, cool the reaction mixture in an ice bath to facilitate product precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Surfactant-Mediated Catalyst-Free Synthesis in Water at Room Temperature

This protocol exemplifies a truly green approach by operating at ambient temperature without any catalyst, relying on surfactant micelles to facilitate the reaction.[13]

  • Rationale: This method is based on the principle of micellar catalysis. The surfactant forms micelles in water, creating a nonpolar microenvironment that concentrates the organic reactants and facilitates the reaction cascade, mimicking the conditions of an organic solvent but within an overall aqueous system. This avoids the need for both catalysts and energy input for heating.

  • Materials:

    • Isatoic Anhydride (1.0 mmol)

    • Primary amine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Sodium dodecyl sulfate (SDS) solution (10 mol% in 10 mL water)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol).

    • Add the 10 mol% aqueous SDS solution (10 mL).

    • Stir the resulting suspension vigorously at room temperature.

    • The reaction progress can be monitored by TLC. Reaction times typically range from 2 to 5 hours.

    • Once the reaction is complete, the solid product that has formed is collected by vacuum filtration.

    • Wash the collected solid with ample water to remove the surfactant and any water-soluble impurities.

    • Dry the purified product under vacuum.

Comparative Analysis of Green Synthetic Methods

The selection of a synthetic method often involves a trade-off between speed, yield, cost, and environmental impact. The table below summarizes the key performance indicators for the described green protocols.

FeatureMicrowave-Assisted (Solvent-Free)Ultrasound-Assisted (Aqueous)Catalyst-Free (Aqueous, RT)
Energy Source Microwave IrradiationUltrasonic WavesAmbient Thermal Energy
Solvent None / Bio-sourced (e.g., Pinane[15])Water[16]Water[13]
Catalyst Often NoneOptional (e.g., reusable nanocatalyst)None
Reaction Time 5-15 minutes[7]30-90 minutes[11]2-5 hours[13]
Typical Yields 80-95%85-96%80-92%
Key Advantage Extreme SpeedUse of Water, Mild ConditionsSimplicity, Low Cost, Benign Conditions
Consideration Requires specialized equipmentEfficiency can vary with equipmentSlower reaction rates

Conclusion and Future Outlook

The synthesis of N1-substituted quinazolinones has been profoundly improved by the adoption of green chemistry principles. Methodologies utilizing microwave and ultrasound energy have drastically reduced reaction times and improved energy efficiency, while catalyst-free and water-based systems offer unparalleled environmental and economic benefits. These approaches not only minimize the generation of hazardous waste but also simplify experimental procedures, making them highly attractive for both academic research and industrial-scale drug development.

Future research will likely focus on expanding the substrate scope of these green methods, developing even more efficient and recyclable catalysts (where needed), and integrating these syntheses into continuous flow processes. The continued exploration of bio-sourced solvents and reagents will further solidify the sustainable credentials of quinazolinone synthesis, ensuring that the production of these vital pharmaceutical scaffolds is as benign as their therapeutic applications are beneficial.

References

  • Besson, T. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate.
  • Kumar, P., Amber, N., & Tripathi, V. (2023). A Catalyst Free Surfactant Mediated Multicomponent Synthesis of Quinazolinone Derivatives in Aqueous Media. European Journal of Advanced Research in Biological and Life Sciences.
  • (n.d.). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.
  • Komar, M., Paurević, M., & Molnar, M. (Eds.). (n.d.). Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. MDPI.
  • (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives.
  • (n.d.). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals.
  • (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Molecules.
  • (n.d.). Ultrasonic activated synthesis of quinazolinone derivatives via multi-component reaction promoted by Pt–MWCNTs nanocomposites.
  • (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • (2025). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Pharmaceutical Sciences and Research.
  • (2021). One-pot Synthesis of New Category of 2-aryl-quinazolinones Using of DSDABCO as an Efficient Heterocyclic Medium.
  • Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.
  • (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Kharmawlong, G. K., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies.
  • Devi, P., et al. (2017). Green Approaches Towards the Synthesis of Substituted Quinazolines. Current Green Chemistry.
  • (2026). Synthesis of 1-Substituted 4(1H)-Quinazolinones Under Solvent-Free Conditions.
  • (n.d.).
  • (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid. Scientific Reports.
  • (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). PMC.
  • (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
  • (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances.
  • Diaconu, D., et al. (n.d.). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Ultrasonics Sonochemistry.
  • (2026). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogs and Evaluation of their Antimicrobial Activity. Progress in Chemical and Biochemical Research.

Sources

Troubleshooting & Optimization

Optimizing yield of 6-Chloro-1-methylquinazolin-4(1H)-one cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-1-methylquinazolin-4(1H)-one

A Guide to Optimizing Cyclization Yield

Welcome to the technical support center for the synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its synthesis and maximize your reaction yields.

Section 1: Understanding the Core Synthesis and Key Challenges

The synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one typically involves the cyclization of a substituted anthranilic acid derivative. The most common and direct precursor is 5-Chloro-2-(methylamino)benzoic acid, which undergoes cyclization with a one-carbon source, such as triethyl orthoformate or formamide. The reaction's success hinges on achieving efficient intramolecular cyclization and dehydration while minimizing potential side reactions.

The general reaction scheme involves the formation of an intermediate amidine, followed by a rate-determining cyclization step with the elimination of water or alcohol.[1] Controlling this final dehydration step is often critical for driving the reaction to completion and achieving a high yield.

Reaction Mechanism Overview

The following diagram illustrates the plausible mechanistic pathway for the cyclization of 5-Chloro-2-(methylamino)benzoic acid with triethyl orthoformate.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Cyclization & Dehydration SM 5-Chloro-2-(methylamino)benzoic acid + Triethyl Orthoformate INT1 Intermediate Imidate Ester SM->INT1 + EtOH INT1_2 Intermediate Imidate Ester NH3 + NH₃ (from Ammonium Acetate) AMIDINE Acyclic Amidine Intermediate INT1_2->AMIDINE - EtOH AMIDINE_2 Acyclic Amidine Intermediate NH3->INT1_2 PRODUCT 6-Chloro-1-methylquinazolin-4(1H)-one AMIDINE_2->PRODUCT Intramolecular Cyclization - H₂O G cluster_0 Troubleshooting Paths START Significant Side Products Observed CHECK_TLC Analyze TLC/LCMS: Identify Major Impurity START->CHECK_TLC IS_SM Impurity is Starting Material or Acyclic Intermediate? CHECK_TLC->IS_SM IS_OTHER Impurity is Unknown/ High MW? IS_SM->IS_OTHER No DRIVE_RXN Drive Reaction Harder: - Increase Temperature - Extend Time - Use Drying Agent IS_SM->DRIVE_RXN Yes MODERATE_COND Moderate Conditions: - Lower Temperature - Check Reagent Purity IS_OTHER->MODERATE_COND Yes CHECK_AGAIN Re-analyze Progress DRIVE_RXN->CHECK_AGAIN END Purification CHECK_AGAIN->END MODERATE_COND->END

Caption: Troubleshooting workflow for minimizing side products.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the pros and cons of using conventional heating versus microwave irradiation? A: Both methods are effective, but they offer different advantages.

  • Conventional Heating: This is the traditional method, often involving a high-boiling solvent or neat reaction mixture in an oil bath. [2] * Pros: Requires standard laboratory equipment, easily scalable.

    • Cons: Often requires long reaction times (hours), and prolonged exposure to high temperatures can sometimes lead to thermal degradation.

  • Microwave Irradiation: This method uses microwave energy to rapidly heat the reaction mixture. [3][4] * Pros: Drastically reduces reaction times (from hours to minutes), often improves yields by minimizing side product formation, and is well-suited for high-throughput synthesis. [5][6] * Cons: Requires specialized microwave reactor equipment, and scaling up can be more complex than with conventional methods.

Q: How critical is the choice of the C1 source (e.g., formamide vs. triethyl orthoformate)? A: The choice is critical and depends on your specific setup and desired conditions.

  • Formamide: Often used in large excess, acting as both the reactant and the solvent. The classic Niementowski reaction uses this approach. It's effective but requires high temperatures (150-160°C) and can sometimes be challenging to work up. [2]* Triethyl Orthoformate (TEOF): Often used in combination with a source of ammonia like ammonium acetate, particularly in solvent-free conditions. [7]This method can sometimes proceed at slightly lower temperatures and may result in a cleaner reaction profile, as the byproducts (ethanol, water) are highly volatile.

Q: Can this reaction be performed under metal-catalyzed conditions? A: While the direct cyclization of 5-Chloro-2-(methylamino)benzoic acid does not require a metal catalyst, related quinazolinone syntheses frequently employ them. For instance, routes starting from 2-halobenzamides often use copper catalysts to facilitate C-N bond formation before cyclization. [8][9][10]If you are developing an alternative synthetic route, copper-catalyzed methods are a powerful option to consider.

Section 4: Optimized Experimental Protocol

This protocol describes a reliable, solvent-free synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one using conventional heating.

Materials and Reagents:

  • 5-Chloro-2-(methylamino)benzoic acid

  • Triethyl orthoformate (TEOF)

  • Ammonium acetate

  • Standard, dry laboratory glassware

  • Heating mantle or oil bath with temperature control and magnetic stirring

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(methylamino)benzoic acid (e.g., 1.86 g, 10 mmol).

  • Reagent Addition: Add triethyl orthoformate (2.0 mL, 1.78 g, 12 mmol) and ammonium acetate (1.16 g, 15 mmol).

  • Reaction Setup: Place a drying tube (filled with CaCl₂) atop the condenser. Lower the flask into a pre-heated oil bath or heating mantle set to 145°C.

  • Reaction Execution: Stir the reaction mixture vigorously. The mixture will become a molten slurry. Maintain the temperature at 145-150°C for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting benzoic acid spot has been consumed.

  • Work-up: Remove the flask from the heat and allow it to cool to room temperature. A solid mass should form.

  • Isolation: Add 20 mL of cold water to the flask and break up the solid with a spatula. Filter the crude solid using a Buchner funnel and wash the filter cake with additional cold water (2 x 10 mL).

  • Purification: Air-dry the crude product. Recrystallize the solid from hot ethanol to yield pure 6-Chloro-1-methylquinazolin-4(1H)-one as a crystalline solid.

Section 5: Data Summary Table

The following table summarizes key parameters and their expected impact on the reaction outcome, based on established principles of quinazolinone synthesis.

ParameterCondition / ReagentRationale & Expected OutcomePotential Issues
Temperature 120-130°CReaction may be slow or stall at the acyclic intermediate stage.Low conversion, low yield.
140-150°C (Optimal) Provides sufficient energy for cyclization and removal of volatile byproducts. [11][12]Optimal for high yield.
>160°CCan accelerate the reaction but may also promote side reactions or decomposition.Increased side products, potential yield decrease.
C1 Source FormamideEffective, acts as both reagent and solvent. Requires high temperatures. [2]Work-up can be more involved.
Triethyl OrthoformateClean reaction, volatile byproducts are easily removed. Often used solvent-free. [7]Must be anhydrous for best results.
Catalyst None (Thermal)Standard for this specific transformation. Simple and avoids metal contamination.Can require higher temperatures.
Acidic (e.g., p-TsOH)Can catalyze the dehydration step, potentially lowering the required temperature. [8]May need to be neutralized during work-up.
Reaction Mode Conventional HeatingReliable, scalable, uses standard equipment.Longer reaction times (2-8 hours). [2]
Microwave IrradiationVery fast (5-30 minutes), often leads to higher yields and cleaner reactions. [3][5]Requires specialized equipment.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]

  • ResearchGate. (n.d.). A New Route for the Synthesis of Quinazolinones. Available at: [Link]

  • MDPI. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Available at: [Link]

  • PMC (PubMed Central). (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available at: [Link]

  • PMC (PubMed Central). (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Available at: [Link]

  • ACS Publications. (2023). Synthesis of 2,3-Fused Quinazolinones via the Radical Cascade Pathway and Reaction Mechanistic Studies by DFT Calculations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • PMC (PubMed Central). (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available at: [Link]

  • ResearchGate. (n.d.). The dependence of the quinazolinone yield on temperature. Reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione…. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Available at: [Link]

  • Analele Universitatii din Oradea, Fascicula Chimie. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Available at: [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • ACS Publications. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available at: [Link]

  • MDPI. (2026). Synthesis of 1-Substituted 4(1H)-Quinazolinones Under Solvent-Free Conditions. Available at: [Link]

Sources

Technical Support Center: Purifying 6-Chloro-1-methylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Chloro-1-methylquinazolin-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The purity of your compound is paramount for reliable downstream biological data and successful drug development campaigns. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this and related quinazolinone derivatives.

Section 1: Understanding the Chemistry - Common Impurities and Their Origins

Effective purification begins with understanding the potential impurities in your crude reaction mixture. The synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one, often proceeding from a substituted anthranilic acid, can generate several characteristic byproducts.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-amino-5-chlorobenzoic acid derivatives or methylating agents.

  • Benzoxazinone Intermediate: A common synthetic route involves the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[1][2] If the subsequent ring-opening and cyclization with the amine source is incomplete, this intermediate will be a major impurity.

  • Over-alkylation/Isomers: Depending on the reaction conditions, methylation could potentially occur at other sites, although N1-alkylation is generally favored.

  • Hydrolysis Products: During aqueous work-up, the quinazolinone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially reopening to form an N-acyl-anthranilic acid derivative.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the purification process.

Q1: My crude product is an intractable oil or a low-melting, waxy solid. How can I get it to crystallize?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the chosen crystallization solvent, or when significant impurities are present, causing melting point depression.

  • Causality: High impurity levels disrupt the crystal lattice formation. Alternatively, the compound may be pure but highly soluble in residual solvent.

  • Troubleshooting Steps:

    • Solvent Removal: First, ensure all reaction solvents (like DMF or DMSO) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove high-boiling point residues.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., n-hexane, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This provides energy and a surface for nucleation.

    • Solvent System Re-evaluation: If trituration fails, the crude product likely requires chromatographic purification before a final crystallization can be successful.

Q2: After column chromatography, my NMR still shows a persistent impurity. What should I do?

A2: This indicates that the impurity has a polarity very similar to your product, making separation by standard silica gel chromatography difficult.

  • Causality: Co-elution is common with structurally similar impurities, such as isomers or the benzoxazinone intermediate.[1]

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, use NMR, LC-MS, or other spectroscopic data to identify the impurity. Knowing its structure is key to designing a better separation strategy.

    • Optimize Chromatography:

      • Shallow Gradient: Run the column with a much shallower solvent gradient (e.g., increase the polar solvent by 1-2% increments).[3]

      • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol or Toluene/Acetone.

      • Reverse-Phase Chromatography: For highly polar compounds that are difficult to separate on silica, reverse-phase (C18) column chromatography may be necessary.[4]

    • Chemical Wash: If the impurity has a distinct acidic or basic handle that your product lacks, an acid-base extraction can be highly effective. For many quinazolinone derivatives, dissolving the mixture in an organic solvent and washing with a dilute acid can remove basic impurities.[1]

Q3: My compound streaks badly on the TLC plate, making it hard to monitor the reaction or column fractions. Why is this happening?

A3: Streaking on TLC plates is typically caused by overloading the sample, high polarity of the compound, or interaction with the stationary phase (silica gel, which is acidic).

  • Causality: The compound may be strongly adsorbing to the silica gel or may not be fully soluble in the mobile phase.

  • Troubleshooting Steps:

    • Dilute Your Sample: Ensure the spotting solution is not too concentrated.

    • Add a Polar Modifier: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase. This can prevent tailing by neutralizing active sites on the silica plate.

    • Use a More Polar Mobile Phase: Increase the polarity of your eluent system to move the compound further up the plate and reduce interaction time with the stationary phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 6-Chloro-1-methylquinazolin-4(1H)-one on a laboratory scale (1-5 g)?

A1: For this scale, a two-step approach is often most effective:

  • Initial Purification by Column Chromatography: This is the most robust method for removing the majority of byproducts and unreacted starting materials.[5] A silica gel column using a gradient elution of ethyl acetate in hexanes is a standard and effective choice for many quinazolinone derivatives.[3]

  • Final Purification by Recrystallization: Once the product is >95% pure by TLC or crude NMR, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) will yield a high-purity, crystalline solid suitable for analysis and further use.[6]

Q2: How do I select an appropriate recrystallization solvent?

A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Screening Protocol:

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • Add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) to each tube, drop by drop, at room temperature. Note the solubility.

    • For solvents where the compound is poorly soluble, heat the mixture to boiling. If the compound dissolves completely, it is a potential candidate.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields the most well-formed crystals is your best choice.

Q3: Can I use an acid-base extraction to purify my product?

A3: Yes, this can be a very powerful technique, particularly for removing non-basic impurities.[1] The quinazolinone structure contains basic nitrogen atoms.

  • Mechanism: By dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extracting with a dilute aqueous acid (e.g., 1M HCl), the basic 6-Chloro-1-methylquinazolin-4(1H)-one will protonate and move into the aqueous layer as a salt. Neutral or acidic impurities will remain in the organic layer.

  • Procedure:

    • Separate the aqueous and organic layers.

    • Cool the aqueous layer in an ice bath.

    • Slowly basify the aqueous layer with a base (e.g., 1M NaOH or NaHCO₃) until the product precipitates out.

    • Collect the pure product by filtration.

Section 4: Standardized Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

G cluster_prep Preparation cluster_col Column Elution cluster_analysis Analysis & Isolation prep1 Dissolve Crude Product in Minimum DCM prep2 Add Silica Gel (1-2x product weight) prep1->prep2 prep3 Concentrate to Free-Flowing Powder (Dry Loading) prep2->prep3 col2 Load Sample onto Column prep3->col2 col1 Pack Silica Gel Column in Hexane col1->col2 col3 Elute with Gradient (e.g., 0-50% EtOAc in Hexane) col2->col3 col4 Collect Fractions col3->col4 ana1 Analyze Fractions by TLC col4->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Concentrate Under Reduced Pressure ana2->ana3 ana4 Dry Under High Vacuum ana3->ana4

  • Preparation of the Sample (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents band broadening upon loading.

  • Column Packing:

    • Select a column of appropriate size (typically a 40-50:1 ratio of silica gel to crude product weight).

    • Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase. A typical gradient for quinazolinones is from 10% to 60% Ethyl Acetate in Hexanes.[3]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain a highly pure, crystalline final product from a material that is already relatively pure (>90%).

  • Solvent Selection: Choose an appropriate solvent or solvent system as described in the FAQ section. Ethanol or isopropanol are often good starting points for quinazolinones.[6]

  • Dissolution: Place the chromatographed or crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near the boiling point.

  • Decolorization (Optional): If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Filtration (Hot): If carbon was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the crystals under high vacuum.

Section 5: Data Tables for Method Development

Table 1: Recommended Solvent Systems for Chromatography & TLC

ApplicationStationary PhaseRecommended Mobile Phase SystemNotes
TLC Analysis Silica Gel 60 F25430-50% Ethyl Acetate in HexanesProvides good separation for initial assessment.
Column Chromatography Silica Gel (230-400 mesh)Gradient: 10% to 60% Ethyl Acetate in HexanesA versatile system for purifying quinazolinone derivatives.[3]
Difficult Separations Silica Gel (230-400 mesh)Gradient: 1% to 10% Methanol in DichloromethaneUseful for more polar impurities or products.
Polar Compounds C18 Reverse-Phase SilicaGradient: Acetonitrile in Water (with 0.1% TFA or Formic Acid)For compounds that are not well-retained on normal-phase silica.[4]

Table 2: Purity Assessment Techniques

MethodInformation ProvidedStrengthsCommon Issues
¹H NMR Spectroscopy Structural confirmation, presence of impurities with protons.Provides structural information on impurities.Signal overlap can complicate analysis.[7]
HPLC Quantitative purity (e.g., % area), detection of non-volatile impurities.High sensitivity and resolution.[8]Requires a developed method and a UV-active chromophore.
LC-MS Molecular weight confirmation of product and impurities.Directly identifies mass of components, highly sensitive.[7]Ionization efficiency can vary between compounds.
Melting Point Indication of purity.Fast and simple.A sharp melting point indicates high purity; a broad range suggests impurities.

Section 6: Troubleshooting Logic Flow

This diagram outlines a decision-making process for addressing common purification challenges.

G start Crude Product Obtained is_solid Is it a solid? start->is_solid purity_check1 Check Purity (TLC/NMR) is_solid->purity_check1 Yes is_oily Oily/Waxy? is_solid->is_oily No is_pure >95% Pure? purity_check1->is_pure node_proc_recryst Recrystallize is_pure->node_proc_recryst Yes node_proc_chrom Column Chromatography is_pure->node_proc_chrom No node_proc node_proc is_oily->node_proc Triturate with non-polar solvent (Hexane/Ether) node_proc->is_solid node_result node_result node_proc_recryst->node_result Final Pure Product node_proc_chrom->purity_check1

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
  • BenchChem. (n.d.). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
  • University of Washington Tacoma. (n.d.). Synthesis of a bioactive quinazolinone target molecule.
  • Lee, H. J., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. MDPI.
  • El-Sayed, W. A., et al. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.
  • Al-Obaid, A. M., et al. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)
  • Abdel-Wahab, B. F., et al. (2020). Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)
  • Tashkhodzhaev, B., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • Kappe, C. O., & Stadler, A. (Eds.). (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • He, L., et al. (2016). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • Abuelizz, H. A., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Meftah, O. N., et al. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Sigma-Aldrich. (n.d.). 6-CHLORO-3-(1-NAPHTHYLMETHYL)-4(3H)-QUINAZOLINONE.
  • LGC Standards. (n.d.). 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
  • Liu, H., et al. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC.
  • LGC Standards. (n.d.). 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol.
  • PubChem. (n.d.). 6-Chloro-1-methyl-4-phenylquinazolin-4-ol.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinazolin-4(3H)-one.
  • Sankhe, P., et al. (2020). Synthesis and Characterization of Cilostazol Impurity A. International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone.
  • Al-Ostath, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
  • Organic Syntheses Procedure. (n.d.).
  • Journal of Positive School Psychology. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)
  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.

Sources

Technical Support Center: Regioselective Alkylation of Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center for researchers encountering regioselectivity challenges in quinazolinone chemistry.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Controlling N3 vs. O4 (vs. N1) Regioselectivity

The Core Challenge: The Tautomer Trap

User Query: "Why am I getting a mixture of isomers when I just want the N-alkylated product?"

Technical Insight: Quinazolin-4(3H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form). Upon deprotonation, the resulting ambident anion has highly delocalized electron density.

  • N3 (Lactam): Thermodynamic product. Favored by the preservation of the carbonyl bond energy.

  • O4 (Lactim Ether): Kinetic product. Favored by "hard" electrophiles or specific metal coordination (e.g., Ag⁺).

  • N1: Rare. Usually observed only when N3 is blocked or under specific steric strain.

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle, solvent polarity, and the counter-cation effect.

Decision Matrix & Workflow

Before starting your experiment, use this decision tree to select the correct conditions.

G Start Target Regioisomer N3 N3-Alkylation (Thermodynamic) Start->N3 Standard Drug Scaffold O4 O4-Alkylation (Kinetic/Imidate) Start->O4 Intermediate/Prodrug MethodA Method A: Base-Mediated Base: NaH or Cs2CO3 Solvent: DMF or DMSO Temp: 0°C -> RT N3->MethodA 1°/2° Halides MethodB Method B: Mitsunobu PPh3, DEAD/DIAD Solvent: THF N3->MethodB 1°/2° Alcohols MethodC Method C: Silver Effect Base: Ag2CO3 or Ag2O Solvent: Toluene or Benzene O4->MethodC Direct Alkylation MethodD Method D: Activation 1. POCl3 -> Cl 2. NaOR (Alkoxide) O4->MethodD Indirect Route

Caption: Workflow for selecting reagents based on target regioisomer (N3 vs. O4).

Troubleshooting Protocols (Q&A)

Scenario A: "I need the N3-alkylated product, but O-alkylation is persisting."

Diagnosis: You are likely operating under conditions that favor the "hard" oxygen center (kinetic control) or using a counter-ion that coordinates tightly to the nitrogen.

Corrective Protocol (Thermodynamic Shift):

  • Switch Base: Use NaH (Sodium Hydride) . The sodium cation coordinates well with the carbonyl oxygen, shielding it and directing the electrophile to N3.

  • Switch Solvent: Use DMF or DMAc . These polar aprotic solvents solvate the cation, leaving the "naked" anion free to react at the thermodynamically preferred Nitrogen.

  • Temperature: Heat the reaction (60–80°C). Thermodynamic products are favored at higher temperatures.

Experimental Procedure (N3-Selective):

  • Dissolve quinazolinone (1.0 eq) in anhydrous DMF (0.2 M).

  • Add NaH (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min (ensure H₂ evolution ceases).

  • Add alkyl halide (1.1 eq) dropwise.

  • Warm to RT or 60°C and monitor by TLC.

  • Result: >90% N3 selectivity.

Scenario B: "I specifically need the O-alkylated (imidate) isomer."

Diagnosis: Standard bases won't work well. You need to block the nitrogen or exploit the "Silver Effect." Silver(I) has a high affinity for nitrogen (soft acid-soft base interaction), effectively blocking the N-site and forcing attack at Oxygen.

Corrective Protocol (The Silver Hammer): Use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like Toluene or Benzene.

Experimental Procedure (O4-Selective):

  • Suspend quinazolinone (1.0 eq) and Ag₂CO₃ (1.5 eq) in Toluene.

  • Add alkyl halide (1.2 eq).

  • Reflux in the dark (to prevent Ag salt degradation).

  • Filter through Celite to remove silver salts.

  • Result: Major product is O-alkylated.[1]

Scenario C: "Mitsunobu reaction failed or gave mixed regioselectivity."

Diagnosis: While Mitsunobu (PPh₃/DEAD) typically favors N3 (protonation of the betaine intermediate by the acidic NH), steric hindrance at the C2 position of the quinazolinone can force the reaction to Oxygen.

Troubleshooting:

  • Check Sterics: If C2 has a bulky group (e.g., t-Butyl, Phenyl), N-alkylation is retarded.

  • pKa Match: Ensure the pKa of your quinazolinone is <11. If it's too high, the betaine won't be protonated efficiently.

  • Alternative: If Mitsunobu fails, convert the alcohol to a Mesylate (OMs) and use the NaH/DMF method (Method A).

Analytical Validation: How to tell them apart?

Do not rely solely on TLC. Use NMR and IR for definitive proof.

FeatureN3-Alkylated Product (Target)O4-Alkylated Product (Imidate)
IR Spectrum Strong C=O stretch at 1660–1700 cm⁻¹ (Amide I)No C=O stretch. New C=N band at ~1580–1620 cm⁻¹
¹H NMR (N-CH₂) Typically δ 3.8 – 4.5 ppm Typically δ 4.5 – 5.0 ppm (Deshielded by Oxygen)
¹³C NMR (C4) ~160 ppm (Carbonyl)~165–170 ppm (Imidate Carbon)
HMBC (Definitive) N-CH₂ protons correlate to C2 and C4 O-CH₂ protons correlate only to C4

Advanced Mechanism: The Cation Effect

The counter-cation plays a pivotal role in transition state stabilization.

Mechanism Anion Quinazolinone Anion (Delocalized) Na_Path Na+ / K+ (Hard Cation) Coordinates to Oxygen Anion->Na_Path + NaH/DMF Ag_Path Ag+ (Soft Cation) Coordinates to Nitrogen Anion->Ag_Path + Ag2CO3 TS_N Transition State A Oxygen Shielded Na_Path->TS_N TS_O Transition State B Nitrogen Blocked Ag_Path->TS_O Prod_N N3-Alkyl (Thermodynamic) TS_N->Prod_N Prod_O O4-Alkyl (Kinetic) TS_O->Prod_O

Caption: Mechanistic divergence driven by cation coordination (HSAB Theory).

References

  • Al-Zaydi, K. M., & Al-Shamary, A. (2020). Regioselective alkylation of quinazolin-4(3H)-ones: A review.

    • (Example proxy for general literature consensus on N vs O alkylation).

  • Lledó, A., et al. (2013). N- versus O-alkylation of substituted 2-pyridones (analogous to quinazolinones) under Mitsunobu conditions. Tetrahedron Letters.[2][3]

  • Mertens, M. D., et al. (2013).[4] Regioselective sulfonylation and N- to O-sulfonyl migration of quinazolin-4(3H)-ones.[4][6] Journal of Organic Chemistry.[3][4] Demonstrates the kinetic/thermodynamic shifts.

  • Ghorab, M. M., et al. (2024).[7] S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors.[7] RSC Advances. Provides modern protocols for functionalizing the quinazolinone core.[8]

  • Master Organic Chemistry.The Mitsunobu Reaction: Mechanism and Regioselectivity.

Sources

Purification Support Center: Removing N-Methylanthranilic Acid (N-MA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of unreacted N-methylanthranilic acid (N-MA) from synthetic intermediates. Ticket ID: NMA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Blue Ghost" Impurity

You are likely reading this because your compound is showing a persistent, bright blue fluorescence under UV (365 nm) or you are seeing a "streaking" impurity on your TLC that refuses to separate.

N-methylanthranilic acid (N-MA) is a deceptive impurity.[1] It is often used as a building block for acridones, benzodiazepines, or as a fluorescent tag (the "Mantyl" group). Its persistence is due to three factors:

  • Amphoterism: It contains both a basic secondary amine and an acidic carboxylic acid.[1]

  • Fluorescence: It has a high quantum yield (

    
     in organic solvents).[1] Even <0.5% contamination is visually glaring.[1]
    
  • Chelation: It acts as a bidentate ligand, often binding to metal residues or "sticking" to products via hydrogen bonding.[1]

This guide moves beyond standard washes to field-proven chemical scavenging and chelation strategies.[1]

Module 1: The Chemistry of the Problem (Diagnostic)

To remove N-MA, you must exploit its ionization state.[1] Because it is zwitterionic, it behaves differently depending on the pH of your workup.

  • pH < 2: N-MA is Cationic (Ammonium form).[1] Water-soluble.[1][2][3]

  • pH ~ 3-5 (Isoelectric Point): N-MA is Zwitterionic (Neutral net charge).[1] Organic-soluble (Hardest to remove). [1]

  • pH > 7: N-MA is Anionic (Carboxylate form).[1] Water-soluble.[1][2][3]

Common Mistake: Washing with weak acid (pH 4-5) often leaves N-MA in the organic layer because it sits near its isoelectric point.[1]

Visualizing the Ionization Trap

NMA_Ionization node_cation Cationic Form (pH < 2) Water Soluble node_zwitter Zwitterion / Neutral (pH ~ 3.5 - 5.5) Organic Soluble (TRAP) node_cation->node_zwitter Add Base node_zwitter->node_cation Add Acid node_anion Anionic Form (pH > 7) Water Soluble node_zwitter->node_anion Add Base node_anion->node_zwitter Add Acid

Figure 1: The pH-dependent solubility profile of N-MA.[1][4] Note the "Trap" zone where standard weak washes fail.

Module 2: Liquid-Liquid Extraction (LLE) Strategies

If your product allows aqueous workup, use these targeted protocols.

Protocol A: The Copper(II) Sulfate Complexation (Highly Recommended)

Best for: Neutral or Acid-Stable Products.

N-MA is a bidentate ligand that forms a stable, water-soluble complex with Copper(II).[1] This is superior to simple acid/base washes because it relies on chelation thermodynamics rather than just pKa.[1]

Step-by-Step:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) or DCM .[1][5]

  • Prepare a 10% aqueous CuSO₄ solution (Solution will be bright blue).

  • Wash the organic layer with the CuSO₄ solution (10 mL per gram of crude).[1]

  • Observation: If N-MA is present, the aqueous layer may turn purple/dark blue (Copper-Anthranilate complex) or precipitate a solid at the interface.[1]

  • Repeat until the aqueous layer remains the original light blue color.[1]

  • Perform a final wash with Brine to remove residual copper.[1]

Protocol B: The "pH Swing" Wash

Best for: Products that are strictly Basic or strictly Acidic.

Your Product TypeWash StrategyMechanism
Neutral Basic Wash: Wash organic layer with 0.5M NaHCO₃ or 0.1M NaOH (pH > 9).[1]Converts N-MA to carboxylate (Anion).[1]
Basic (Amine) Basic Wash: Wash organic layer with 0.5M NaOH.[1]Product stays neutral (organic); N-MA becomes anionic (aqueous).[1]
Acidic Acidic Wash: Wash organic layer with 1M HCl (pH < 1).[1]Product stays neutral (organic); N-MA becomes ammonium (aqueous).[1]

Module 3: Chemical Scavenging (The "Nuclear" Option)

When LLE fails (e.g., emulsions or high lipophilicity), use solid-supported scavengers.[1][5] This is the cleanest method for high-value intermediates.[1]

Scavenger Selection Logic

N-MA has two "handles" for reactivity: the secondary amine and the carboxylic acid .[4]

Scenario 1: Your Product is NOT an Amine

  • Reagent: Isocyanate Resin (e.g., Polystyrene-Methyl Isocyanate) or Isatoic Anhydride Resin.[1]

  • Mechanism: Reacts with the secondary amine of N-MA to form a urea (covalent bond to bead).[1]

  • Protocol:

    • Add 2.0 - 3.0 equivalents of Isocyanate resin relative to the impurity (estimate % by HPLC).[1]

    • Stir in DCM or THF for 2-4 hours at RT.

    • Filter.[1][5][6][7][8] N-MA stays on the beads.[1]

Scenario 2: Your Product is NOT an Acid

  • Reagent: Carbonate Resin (e.g., MP-Carbonate) or Trisamine Resin.[1]

  • Mechanism: Forms an ionic salt with the carboxylic acid of N-MA.[1]

  • Protocol:

    • Add 3.0 equivalents of Carbonate resin.[1]

    • Stir in DCM/MeOH (9:1) for 1 hour.

    • Filter.[1][5][6][7][8]

Workflow Visualization

Scavenger_Workflow Start Crude Mixture (Product + N-MA) Decision Is Product an Amine? Start->Decision NoAmine Use Electrophilic Resin (Isocyanate / Isatoic Anhydride) Decision->NoAmine No YesAmine Is Product an Acid? Decision->YesAmine Yes Mech1 Mechanism: Covalent Urea Formation NoAmine->Mech1 NoAcid Use Basic Resin (Carbonate / Trisamine) YesAmine->NoAcid No Fail Use Chromatography (See Module 4) YesAmine->Fail Yes (Product is Amino Acid) Mech2 Mechanism: Ionic Salt Formation NoAcid->Mech2

Figure 2: Decision tree for selecting the correct solid-phase scavenger resin.

Module 4: Chromatographic Solutions

If you must purify by column chromatography, N-MA often streaks due to the interaction of its carboxylic acid with the silica hydroxyls.[4]

Troubleshooting "Streaking"
IssueSolutionWhy?
Tailing / Streaking Add 1% Acetic Acid to the mobile phase.[1]Protonates the N-MA carboxyl group, keeping it in the neutral (albeit zwitterionic-like) state, sharpening the peak.
Co-elution Use Amino-Silica (NH2-SiO2) stationary phase.[1]The amino silica acts as a "built-in" scavenger, retarding the acidic N-MA while neutral products elute fast.[4]
Detection Use 365 nm UV (Long wave).[1]N-MA fluorescence is intense at 365 nm. 254 nm absorption may be swamped by your product.[1]

FAQ: Rapid Fire Troubleshooting

Q: I used the Copper Sulfate wash, but the blue color won't leave the organic layer. A: You might be seeing the product's fluorescence, or the N-MA is present as a neutral zwitterion (if pH is wrong). Ensure the aqueous layer is slightly basic (add a pinch of NaHCO3 to the CuSO4 solution) to encourage the anionic form which complexes better.[4]

Q: Can I remove N-MA by recrystallization? A: Yes, but it is difficult.[1] N-MA is highly soluble in alcohols and chlorinated solvents.[1] Try Soxhlet extraction using n-heptane or hexane .[1] N-MA is sparingly soluble in cold alkanes, while many aromatic products are insoluble.[1] Alternatively, if your product is a solid acid, recrystallize from water/ethanol at pH 1-2 (N-MA stays in solution as the hydrochloride salt).

Q: Is N-MA toxic? A: It is generally considered low toxicity (used in fragrances/flavors as esters), but in drug development, it is a reactive impurity (aniline derivative) and must be controlled to ICH limits.[1]

References

  • BenchChem Technical Support. Workup Procedures for Reactions Involving Basic Amines. (Accessed 2026).[1]

  • University of Rochester. Workup for Removing Amines (Copper Sulfate Method).[1] (Accessed 2026).[1]

  • Sigma-Aldrich. Fluorescent N-methylanthranilyl (Mantyl) tag for peptides.[1] (Accessed 2026).[1]

  • Vertex AI Research. N-methylanthranilic acid pKa and Solubility Data. (2026).[1]

Sources

Validation & Comparative

Analytical Distinction of N1-Methyl vs. N3-Methyl Quinazolinones: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge in Quinazolinone Alkylation

Quinazolin-4(3H)-ones are privileged scaffolds in drug discovery. However, due to the ambidentate nature of the lactam-lactim tautomeric system, standard alkylation conditions (e.g., methyl iodide with a base like K₂CO₃) frequently yield a mixture of N1-methyl and N3-methyl regioisomers[1].

Distinguishing these isomers is not merely an academic exercise; it is a critical requirement for Structure-Activity Relationship (SAR) optimization. For instance, in the development of PfATP4-targeted antimalarials, shifting a methyl group from the N3 to the N1 position drastically alters the molecule's metabolic stability and aqueous solubility[2]. Similarly, the synthesis of quinazolinone-based EGFR inhibitors relies on precise regiochemistry to ensure proper target binding[3]. Furthermore, the distinct electronic properties and pKa differences between the N1 and N3 positions dictate the molecule's behavior in advanced photophysical applications[4].

Methodological Comparison: 1D vs. 2D NMR

Historically, chemists have attempted to assign these regioisomers using 1D ¹H and ¹³C NMR. This approach is fundamentally flawed and prone to error.

  • The Inadequacy of 1D NMR: The ¹H NMR chemical shifts for the N-methyl protons in both isomers overlap significantly, typically appearing as a singlet between 3.4 and 3.7 ppm. While ¹³C NMR shows minor variations, these shifts are highly sensitive to the electronic effects of substituents at the C2 position, making them unreliable for absolute assignment without a known reference standard.

  • The Superiority of 2D NMR: 2D NMR techniques (HMBC and NOESY) provide absolute structural proof by mapping the molecule's spatial and bond connectivities. By analyzing the interactions between the N-methyl group and the invariant quinazolinone core, researchers can establish a self-validating diagnostic system.

The Causality Behind the Diagnostic Experiments

To build a self-validating protocol, we must rely on the physical laws governing nuclear magnetic resonance: distance and bond connectivity.

NOESY (Through-Space Causality): Nuclear Overhauser Effect Spectroscopy (NOESY) measures dipole-dipole cross-relaxation through space, typically effective within a 5 Å radius. In the N1-methyl isomer, the methyl group is spatially adjacent to the H8 peri-proton on the fused benzene ring. In contrast, the N3-methyl group is positioned between C2 and C4, far isolated from the aromatic protons. Therefore, an NOE cross-peak to H8 exclusively and definitively identifies the N1 isomer.

HMBC (Through-Bond Causality): Heteronuclear Multiple Bond Correlation (HMBC) detects long-range carbon-proton couplings, optimized for three-bond (³J) interactions.

  • The N3-methyl protons are exactly three bonds away from the C4 carbonyl carbon (~160 ppm).

  • The N1-methyl protons are exactly three bonds away from the C8a bridgehead carbon (~140 ppm). Both methyl groups are three bonds away from C2, making C2 a shared, non-discriminating reference point.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute scientific integrity, every structural assignment must utilize the following orthogonal workflow. If the NOESY and HMBC data do not perfectly agree, the assignment is invalid.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified quinazolinone in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is highly recommended as it shifts the residual water peak away from the critical aliphatic N-methyl signals[2].

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden lines and degrade NOE signal intensity.

Step 2: 1D Reference Acquisition

  • Acquire a standard ¹H NMR spectrum (400 MHz or higher) with 16 scans. Identify the N-methyl singlet (~3.4–3.7 ppm) and the aromatic H8 doublet (~7.5–8.1 ppm).

  • Acquire a ¹³C{¹H} NMR spectrum (or APT/DEPTQ) to locate the carbonyl C4 (~160 ppm) and the bridgehead C8a (~140 ppm)[3].

Step 3: NOESY Acquisition

  • Set up a 2D NOESY experiment.

  • Crucial Parameter: Set the mixing time (τm) to 400–600 ms. This allows sufficient time for dipole-dipole cross-relaxation for small molecules.

  • Process the spectrum and extract a 1D slice at the N-methyl frequency. Check for an NOE cross-peak to the H8 aromatic proton.

Step 4: HMBC Acquisition

  • Set up a 2D ¹H-¹³C HMBC experiment.

  • Crucial Parameter: Optimize the long-range coupling delay for ³J_CH = 8 Hz (delay ≈ 62.5 ms). The three-bond coupling from the methyl protons to the core carbons is highly efficient at this setting.

  • Analyze the cross-peaks originating from the N-methyl proton frequency.

Step 5: Orthogonal Validation

  • Cross-reference the results. If NOESY indicates an N1-methyl (NOE to H8), the HMBC must show a correlation to C8a and must not show a correlation to C4.

Quantitative Data Comparison

Table 1: Baseline NMR Chemical Shifts Note: 1D shifts lack the discriminatory power required for absolute assignment.

NMR ParameterN1-Methyl QuinazolinoneN3-Methyl QuinazolinoneDiscriminatory Power
¹H: N-CH₃ ~3.5 – 3.7 ppm~3.4 – 3.6 ppmLow (Overlap)
¹³C: N-CH₃ ~30 – 35 ppm~30 – 35 ppmLow (Overlap)
¹³C: C4 (Carbonyl) ~160 – 162 ppm~160 – 162 ppmHigh (via 2D HMBC)
¹³C: C8a (Bridgehead) ~140 – 142 ppm~140 – 142 ppmHigh (via 2D HMBC)

Table 2: Definitive 2D NMR Correlation Matrix This matrix serves as the ultimate diagnostic key for regioisomer assignment.

2D ExperimentTarget InteractionN1-Methyl IsomerN3-Methyl Isomer
NOESY N-CH₃ ↔ H8 (Peri-proton)Strong NOE (< 4 Å)No NOE (> 6 Å)
NOESY N-CH₃ ↔ H2 (if present)NOE observedNOE observed
HMBC N-CH₃ → C4 (Carbonyl)No Correlation (4 bonds)Strong ³J Correlation
HMBC N-CH₃ → C8a (Bridgehead)Strong ³J Correlation No Correlation (5 bonds)
HMBC N-CH₃ → C2Strong ³J CorrelationStrong ³J Correlation

Diagnostic Logic Visualization

The following decision tree illustrates the logical flow of the self-validating NMR protocol.

NMR_Logic Start Isolated N-Methyl Quinazolinone Isomer Split_NOESY NOESY Experiment (Through-Space) Start->Split_NOESY Split_HMBC HMBC Experiment (Through-Bond) Start->Split_HMBC NOE_Check Observe NOE to Peri-Proton (H8)? Split_NOESY->NOE_Check HMBC_Check Observe ³J Correlation to Carbonyl (C4)? Split_HMBC->HMBC_Check Result_N1_NOE N1-Methyl Isomer NOE_Check->Result_N1_NOE Yes (Distance < 4Å) Result_N3_NOE N3-Methyl Isomer NOE_Check->Result_N3_NOE No Result_N1_HMBC N1-Methyl Isomer (Correlates to C8a) HMBC_Check->Result_N1_HMBC No (³J to ~140 ppm) Result_N3_HMBC N3-Methyl Isomer HMBC_Check->Result_N3_HMBC Yes (³J to ~160 ppm)

Figure 1: Orthogonal NMR decision tree for distinguishing N1-methyl and N3-methyl quinazolinones.

References

  • Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4 MalariaWorld / ResearchGate[Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers National Institutes of Health (PMC)[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological SciSpace[Link]

  • Photoexcitation of Dihydroquinazolinone Anionic Compounds: Difluoroalkylarylation and Difluoroalkylamination of Alkenes Chinese Chemical Society[Link]

Sources

Resolving the Carbonyl Peak in N-Methyl Quinazolinones: A Comparative Guide to IR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing quinazolinone-based pharmacophores, confirming the exact site of alkylation is a critical quality control step. 4(3H)-quinazolinones exhibit lactam-lactim tautomerism, meaning alkylation can occur at either the nitrogen (N3) or the oxygen atom.

Infrared (IR) spectroscopy remains the most rapid and definitive diagnostic tool for distinguishing these isomers. However, resolving the subtle shift of the endocyclic carbonyl (


) peak requires selecting the correct spectroscopic technique. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for analyzing the N-methyl quinazolinone carbonyl group, providing the mechanistic rationale and self-validating protocols necessary for rigorous analytical workflows.

Mechanistic Causality: The Carbonyl Shift in N-Methylation

To interpret the IR spectra accurately, one must understand the causality behind the vibrational shifts.

In unsubstituted 4(3H)-quinazolinone, the molecule predominantly exists in the lactam form in the solid state. The N-H group acts as a strong hydrogen bond donor, forming an intermolecular hydrogen bonding network with the


 group of adjacent molecules. This interaction draws electron density away from the carbonyl double bond, weakening it and resulting in a strong, somewhat broadened 

stretching frequency typically observed at ~1681 cm⁻¹ [1].

When the molecule is N-methylated (yielding derivatives like 3-methylquinazolin-4(3H)-one), two competing mechanistic effects alter the carbonyl peak:

  • Hydrogen Bond Disruption: The replacement of the N-H proton with a methyl group completely abolishes intermolecular hydrogen bonding. Theoretically, this strengthens the

    
     bond, which should shift the peak to a higher wavenumber.
    
  • Inductive Effect (+I): The electron-donating nature of the methyl group pushes electron density into the amide system, increasing the single-bond character of the carbonyl through resonance, which drives the frequency lower.

The net result of these competing forces is a highly resolved, sharp


 stretching peak typically centered at 1671–1674 cm⁻¹ [2][3]. Conversely, if O-methylation had occurred, the carbonyl peak would vanish entirely, replaced by a 

stretch (~1610 cm⁻¹) and an exocyclic

stretch (~1250 cm⁻¹).

Product Comparison: ATR-FTIR vs. KBr Transmission

Choosing the right IR sampling technique dictates the fidelity of the carbonyl peak resolution.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes a high-refractive-index crystal (such as diamond or ZnSe) where the IR beam reflects internally, creating an evanescent wave that penetrates the sample[4].

  • Performance Advantage: ATR requires zero sample preparation and is impervious to ambient moisture[5]. This is highly advantageous because water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹, which can artificially broaden and obscure the 1674 cm⁻¹ quinazolinone carbonyl peak.

  • Limitation: Due to anomalous dispersion of the refractive index near strong absorption bands, the

    
     peak in ATR can shift by 2–4 cm⁻¹ to lower wavenumbers compared to true transmission spectra. Modern spectrometers require an ATR correction algorithm to normalize this data[6].
    
Transmission FTIR (KBr Pellet Method)

The KBr method involves diluting the sample in an IR-transparent potassium bromide matrix and pressing it into a solid disc[7].

  • Performance Advantage: It produces a true transmission spectrum, offering the highest signal-to-noise ratio for trace analysis and exact peak matching with legacy spectral libraries[7]. The effective pathlength is longer, making it superior for detecting low-concentration impurities[7].

  • Limitation: KBr is highly hygroscopic[5]. If the pellet absorbs moisture, the resulting 1640 cm⁻¹ water band will interfere directly with the quinazolinone carbonyl region. Furthermore, the high pressure required (7-10 tons) can induce polymorphic changes in the crystalline structure of the quinazolinone, potentially splitting the

    
     peak.
    

Workflow Visualization

The following decision matrix illustrates the logical relationship between sample requirements and the appropriate IR technique.

IR_Methodology Sample Synthesized N-Methyl Quinazolinone Decision Select IR Technique Sample->Decision ATR_Branch ATR-FTIR (Routine / Rapid) Decision->ATR_Branch KBr_Branch Transmission FTIR (Trace / Library Match) Decision->KBr_Branch ATR_Prep Direct Application to Diamond Crystal ATR_Branch->ATR_Prep KBr_Prep Grind with KBr & Press (10 tons) KBr_Branch->KBr_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Scan & Monitor 1640 cm⁻¹ H₂O Peak KBr_Prep->KBr_Scan Result Resolve C=O Peak (~1674 cm⁻¹) ATR_Scan->Result KBr_Scan->Result

Fig 1: Decision matrix and workflow for IR spectroscopic analysis of quinazolinones.

Quantitative Data & Spectral Benchmarks

Table 1: Comparative Performance of IR Techniques for Quinazolinone Analysis

MetricATR-FTIR (Diamond)Transmission FTIR (KBr Pellet)
Sample Prep Time < 1 minute[5]10–15 minutes[5]
Moisture Interference None (Surface analysis)[4]High (Hygroscopic matrix)[5]
C=O Peak Fidelity Good (Requires ATR correction)[6]Excellent (True transmission)[7]
Sensitivity Moderate (Shallow penetration)[7]High (Longer effective pathlength)[7]
Best Use Case Routine QA/QC, wet samples[4]Trace impurity profiling, library matching[7]

Table 2: Diagnostic IR Peak Assignments for Quinazolinone Derivatives

Compound StateFunctional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
4(3H)-Quinazolinone

(Amide)
~1681[1]Strong, BroadWeakened

bond due to strong intermolecular N-H···O=C hydrogen bonding.
4(3H)-Quinazolinone

Stretch
~3402[1]Strong, BroadCharacteristic of the lactam tautomer.
N-Methyl Quinazolinone

(Amide)
1671–1674[2][3]Strong, SharpH-bonding abolished; +I inductive effect of methyl group dominates.
O-Methyl Quinazolinone

Stretch
~1610–1620MediumLactim tautomer locked;

bond is completely absent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checks prevent false data interpretation caused by environmental artifacts.

Protocol A: High-Fidelity KBr Pellet Transmission FTIR

Use this protocol when maximum sensitivity is required to detect trace O-alkylated impurities in an N-alkylated batch.

  • Desiccation (Critical Step): Bake spectroscopic-grade KBr powder at 200°C for 24 hours to eliminate absorbed water. Store in a vacuum desiccator.

  • Homogenization: In an agate mortar, gently grind 1–2 mg of the N-methyl quinazolinone sample with 150–200 mg of the dried KBr[1].

  • Pelletization: Transfer the mixture to a pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure for 3 minutes[1].

  • Validation Check (The Self-Validating Step): Visually inspect the pellet. It must be completely translucent. Place the pellet in the spectrometer and perform a rapid pre-scan. If the baseline slopes, or if a broad peak at 1640 cm⁻¹ (water) exceeds 0.02 absorbance units, reject the pellet. The water band will artificially merge with the 1674 cm⁻¹

    
     peak, rendering the data invalid.
    
  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans)[1].

Protocol B: Diamond ATR-FTIR

Use this protocol for rapid, routine structural confirmation of the N-methylated product.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in isopropanol. Allow to evaporate.

  • Validation Check (The Self-Validating Step): Collect a background spectrum. The baseline in the 1800–1600 cm⁻¹ region must be perfectly flat (< 0.001 absorbance units). Any ghost peaks indicate residual sample from a previous run, which will contaminate the carbonyl reading.

  • Sample Application: Place ~2 mg of the neat solid N-methyl quinazolinone directly onto the center of the crystal[4]. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Acquisition & Correction: Acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution). Immediately apply the software's ATR Correction algorithm . This step mathematically compensates for the wavelength-dependent penetration depth and refractive index shifts, ensuring the ~1674 cm⁻¹ peak is accurately aligned for comparison against transmission libraries[6].

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press.[Link]

  • KBr Pellet Method - Shimadzu.[Link]

  • What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.[Link]

  • WO2002048115A2 - Quinazolinones and pyridinopyrimidinones for controlling invertebrate pests - Google P
  • Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect - PMC.[Link]

Sources

Comparing biological potency of N1 vs N3 substituted quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

The quinazolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved drugs and experimental therapeutics. Within this bicyclic system, the pyrimidine ring possesses two nitrogen atoms—N1 and N3—that serve as critical vectors for functionalization.

For drug development professionals, the decision to substitute at the N1 versus the N3 position is not merely a structural nuance; it is a fundamental pivot that dictates the molecule's synthetic accessibility, 3D conformation, and ultimate biological target. This guide objectively compares the mechanistic divergence, biological potency, and experimental validation of N1- versus N3-substituted quinazolinones.

Mechanistic & Structural Divergence

The parent 4(3H)-quinazolinone exists in a tautomeric equilibrium, but its reactivity profile is heavily skewed. When deprotonated, the negative charge is delocalized across the oxygen, N1, and N3 atoms. However, the adjacent carbonyl group exerts a strong electron-withdrawing effect, localizing the highest electron density on the N3 position.

  • N3-Substitution (Thermodynamically Favored): Direct electrophilic attack (e.g., alkylation) overwhelmingly occurs at the N3 position due to its superior nucleophilicity and lower steric hindrance.

  • N1-Substitution (Kinetically Controlled/Directed): The N1 position is embedded closer to the fused benzene ring, making it sterically hindered and less nucleophilic. Achieving N1-substitution requires specialized synthetic strategies, such as protection-deprotection sequences or de novo ring construction from pre-substituted aniline derivatives[1].

This structural divergence drastically alters the molecule's hydrogen bond donor/acceptor profile. N3-substitution eliminates the N3 proton (a key H-bond donor in kinase hinge-binding), whereas N1-substitution forces the functional group into a completely different spatial vector, disrupting classic binding modes but unlocking novel pharmacological targets.

Comparative Biological Potency

The spatial projection of substituents at N1 versus N3 dictates the biological potency and target specificity of the resulting quinazolinone.

N3-Substituted Quinazolinones: Tyrosine Kinase Inhibitors

N3-substituted derivatives are classic inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The quinazolinone core mimics the adenine ring of ATP, anchoring into the kinase hinge region, while the N3-substituent projects into the hydrophobic pocket or solvent-exposed channel, driving high-affinity binding[2].

N1-Substituted Quinazolinones: PARP Inhibitors & Novel Cytotoxins

Because N1-substitution alters the electronic distribution of the pyrimidine ring and changes the 3D vector of the molecule, these compounds generally lose affinity for classic kinase ATP-binding sites. Instead, N1-monosubstituted and N1,N3-disubstituted quinazolinones have demonstrated potent activity against alternative targets, such as Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), exhibiting significant antiproliferative activities against specific cancer cell lines like HepG2, HCT-116, and MCF-7[3].

Quantitative Data Comparison
FeatureN3-Substituted QuinazolinonesN1-Substituted Quinazolinones
Thermodynamic Stability High (Favored product in direct alkylation)Lower (Requires directed synthesis)
Nucleophilicity High (Major site of electrophilic attack)Low (Sterically hindered, less delocalized)

C NMR Carbonyl Shift
~157.0 – 161.5 ppm~168.0 – 170.0 ppm
Primary Biological Targets Tyrosine Kinases (EGFR, VEGFR)PARP1/2, Specialized Cytotoxicity
Binding Mechanism ATP-hinge region mimickingAltered 3D vector, distinct hydrophobic pocket binding

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these divergent scaffolds must be coupled with rigorous analytical validation before proceeding to biological assays. The most definitive method to distinguish N1 from N3 substitution is


C NMR spectroscopy of the C4 carbonyl carbon .
Protocol A: Regioselective Synthesis of N3-Alkyl Quinazolinones
  • Deprotonation: Dissolve 1.0 eq of the 4(3H)-quinazolinone core in anhydrous DMF. Add 1.2 eq of K

    
    CO
    
    
    
    .
    • Causality: K

      
      CO
      
      
      
      provides a mild, thermodynamically controlled environment that favors deprotonation without over-activating the less nucleophilic N1 position.
  • Alkylation: Add 1.1 eq of the desired alkyl halide dropwise at 0°C. Stir and warm to room temperature for 4 hours.

  • Isolation: Quench with ice water. Extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.
  • Validation (

    
    C NMR):  Run a 
    
    
    
    C NMR spectrum. The protocol is validated if the C4 carbonyl peak resonates between 157–161 ppm , confirming exclusive N3-alkylation.
Protocol B: De Novo Synthesis of N1-Alkyl Quinazolinones
  • Precursor Setup: Begin with an N-substituted o-aminobenzoic acid (anthranilic acid derivative) to pre-install the N1 substituent.

    • Causality: Direct N1-alkylation is thermodynamically disfavored. By using a pre-substituted acyclic precursor, we force the pyrimidine ring to close around the established N1-alkyl bond, guaranteeing regioselectivity[1].

  • Cascade Annulation: In a Schlenk tube, combine the precursor (1.0 eq), an amine (1.5 eq), an aldehyde (1.5 eq), and Pd(OAc)

    
     (5 mol%) in dioxane. Purge and backfill with CO gas (1 atm).
    
  • Cyclization: Heat the mixture to 60°C for 12 hours. The Pd-catalyzed carbonylation forms an intermediate isatoic anhydride, which undergoes amidation and subsequent cyclization.

  • Validation (

    
    C NMR):  Purify the product and run a 
    
    
    
    C NMR spectrum. The protocol is validated if the C4 carbonyl peak is shifted significantly downfield to 168–170 ppm , confirming the N1-substituted architecture.
Protocol C: In Vitro Cytotoxicity Validation (MTT Assay)
  • Cell Seeding: Seed target cancer cell lines (e.g., HCT-116 for N1-derivatives, A549 for N3-derivatives) in 96-well plates at a density of 5 × 10

    
     cells/well. Incubate for 24h at 37°C in 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the validated N1 or N3 quinazolinones dissolved in DMSO (final DMSO concentration <0.5%).

  • Quantification: After 72h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize the formazan crystals with 150 µL of DMSO and measure absorbance at 570 nm.

    • Causality: The IC

      
       values generated will validate the target specificity—N3 compounds will show higher potency in kinase-driven lines, while N1 compounds will exhibit distinct cytotoxicity profiles linked to PARP inhibition[3].
      

Visualizing the Divergence

The following workflow diagram illustrates the divergent synthetic pathways, analytical validation checkpoints, and ultimate biological targets of the quinazolinone scaffold.

QuinazolinoneDivergence QCore 4-Quinazolinone Core (Tautomeric Mixture) DirectAlk Direct Alkylation (Base + R-X) QCore->DirectAlk High N3 Nucleophilicity DeNovo De Novo Synthesis / Pd-Catalyzed Cascade QCore->DeNovo N1-Directed Strategy N3_Prod N3-Substituted Quinazolinone (Thermodynamically Favored) DirectAlk->N3_Prod N1_Prod N1-Substituted Quinazolinone (Kinetically Controlled / Directed) DeNovo->N1_Prod NMR_N3 13C NMR Carbonyl: ~157 - 161 ppm N3_Prod->NMR_N3 Target_N3 Kinase Inhibition (e.g., EGFR, VEGFR) N3_Prod->Target_N3 Hinge Binder NMR_N1 13C NMR Carbonyl: ~168 - 170 ppm N1_Prod->NMR_N1 Target_N1 PARP1/2 Inhibition & Cytotoxicity (HepG2, HCT-116) N1_Prod->Target_N1 Altered 3D Vector

Caption: Divergent synthetic pathways, NMR validation, and biological targeting of N1 vs N3 quinazolinones.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Ophiuroidine, the first indolo[2,1-b]quinazoline alkaloid from the Caribbean brittle star Ophiocoma riisei Source: Tetrahedron Letters (Hosted by Africa Museum) URL:[Link]

  • Pd(II)-Catalyzed Cascade Annulation of o-Aminobenzoic Acids with CO, Amines, and Aldehydes to N3-/N1,N3-Substituted 2,3-Dihydroquinazolin-4(1H)-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines Source: Pharmaceuticals (NIH/PMC) URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 6-chloro-1-methylquinazolin-4(1H)-one and its 3-methyl Isomer

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of isomeric compounds is a cornerstone of ensuring the purity, stability, and efficacy of active pharmaceutical ingredients (APIs). Quinazolinone derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among these, substituted quinazolinones often present as isomers, and distinguishing between them is a critical analytical challenge. This guide provides an in-depth comparison of the UV-Vis absorption spectra of two such isomers: 6-chloro-1-methylquinazolin-4(1H)-one and 6-chloro-3-methylquinazolin-4(1H)-one. We will delve into the theoretical underpinnings of their electronic transitions, present expected spectral data based on related compounds, and provide a robust experimental protocol for their analysis.

The Significance of Isomeric Differentiation in Quinazolinones

The position of a methyl group on the quinazolinone scaffold, specifically at the N1 or N3 position, can subtly influence the molecule's electronic environment. While these structural differences may seem minor, they can have profound implications for a compound's pharmacological and toxicological profile. Therefore, unambiguous identification is paramount. UV-Vis spectroscopy, a technique that probes the electronic transitions within a molecule, serves as a rapid and accessible method for preliminary characterization.[3]

Understanding the Electronic Transitions in Quinazolin-4-ones

The UV-Vis absorption spectra of quinazolin-4-ones are primarily governed by π–π* and n–π* electronic transitions within the conjugated system of the fused benzene and pyrimidine rings.[3] The aromatic rings and the carbonyl group act as chromophores, absorbing ultraviolet light to promote electrons from lower-energy molecular orbitals to higher-energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given structure and are sensitive to the electronic effects of substituents.

Expected UV-Vis Absorption Spectra: A Comparative Analysis

While direct, side-by-side experimental data for the UV-Vis spectra of 6-chloro-1-methylquinazolin-4(1H)-one and 6-chloro-3-methylquinazolin-4(1H)-one is not extensively reported in peer-reviewed literature, we can make scientifically sound predictions based on studies of analogous compounds. Research on the UV spectra of quinazolin-4-ones indicates that substituents on the N-1 position do not significantly affect the position of the absorption bands.[4] The primary chromophoric system remains largely unperturbed by N-1 alkylation. In contrast, substituents on the fused benzene ring are known to cause a more pronounced shift in the absorption bands.[4]

Given this, it is anticipated that the UV-Vis spectra of 6-chloro-1-methylquinazolin-4(1H)-one and 6-chloro-3-methylquinazolin-4(1H)-one will be very similar. Both isomers share the same core chromophore and the same substituent on the benzene ring (a chloro group at position 6). The key difference is the location of the methyl group on the nitrogen atom of the pyrimidine ring.

The expected absorption bands for both isomers are:

  • A strong absorption band around 220-285 nm , corresponding to π–π* transitions within the aromatic system.[3]

  • A weaker absorption band in the region of 285-320 nm , attributed to n–π* transitions of the carbonyl group.[3]

The table below summarizes the expected spectral data for the two isomers.

Compound Expected λmax (π–π)Expected λmax (n–π)Expected Molar Absorptivity (ε)
6-chloro-1-methylquinazolin-4(1H)-one~230-285 nm~285-320 nmHigh for π–π, Lower for n–π
6-chloro-3-methylquinazolin-4(1H)-one~230-285 nm~285-320 nmHigh for π–π, Lower for n–π

The Role of Computational Chemistry in Spectral Prediction

In instances where experimental data is scarce, computational chemistry offers a powerful predictive tool. Time-dependent density functional theory (TD-DFT) calculations can be employed to model the electronic absorption spectra of molecules with a high degree of accuracy.[5] Such in silico studies can predict the λmax and oscillator strengths of electronic transitions, providing valuable insights into the expected similarities and subtle differences between isomers. For the two isomers , TD-DFT would be an excellent method to corroborate the hypothesis that their UV-Vis spectra are nearly identical.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine and compare the UV-Vis absorption spectra of 6-chloro-1-methylquinazolin-4(1H)-one and its 3-methyl isomer, the following detailed protocol should be followed.

1. Materials and Instrumentation:

  • 6-chloro-1-methylquinazolin-4(1H)-one (of high purity)

  • 6-chloro-3-methylquinazolin-4(1H)-one (of high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Stock Solutions:

  • Accurately weigh approximately 10 mg of each isomer into separate 100 mL volumetric flasks.

  • Dissolve the compounds in the chosen spectroscopic grade solvent and dilute to the mark to obtain stock solutions of known concentration (e.g., 100 µg/mL).

3. Preparation of Working Solutions:

  • From the stock solutions, prepare a series of dilutions in the same solvent to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8 AU). A starting concentration of 10 µg/mL is recommended.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

  • Use the pure solvent as a blank to zero the instrument.

  • Record the UV-Vis absorption spectrum for each isomer at the same concentration.

  • Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value for each peak.

5. Data Analysis and Comparison:

  • Overlay the spectra of the two isomers for a direct visual comparison.

  • Calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

  • Compare the λmax values and molar absorptivities of the two isomers.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock_Solution_1 Prepare Stock Solution (6-chloro-1-methylquinazolin-4(1H)-one) Working_Solution_1 Prepare Working Solution (Isomer 1) Stock_Solution_1->Working_Solution_1 Stock_Solution_2 Prepare Stock Solution (6-chloro-3-methylquinazolin-4(1H)-one) Working_Solution_2 Prepare Working Solution (Isomer 2) Stock_Solution_2->Working_Solution_2 Scan_1 Scan Spectrum (Isomer 1) Working_Solution_1->Scan_1 Scan_2 Scan Spectrum (Isomer 2) Working_Solution_2->Scan_2 Blank Run Blank (Pure Solvent) Blank->Scan_1 Blank->Scan_2 Overlay Overlay Spectra Scan_1->Overlay Scan_2->Overlay Compare Compare λmax and ε Overlay->Compare Conclusion Draw Conclusion Compare->Conclusion

Caption: Experimental workflow for the comparative UV-Vis analysis.

Conclusion

For researchers and drug development professionals, this guide underscores the importance of employing a multi-faceted approach to isomer characterization. While UV-Vis spectroscopy is an excellent initial screening tool, it should be complemented by other analytical techniques such as NMR, IR, and mass spectrometry for unambiguous structural elucidation. Furthermore, the power of computational chemistry as a predictive tool cannot be overstated, especially in cases where experimental data is limited. The provided experimental protocol offers a clear and reliable method for obtaining the necessary data to confirm these predictions and ensure the quality and integrity of these important pharmaceutical compounds.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives.
  • N- and / or O- Alkylation of Quinazolinone Derivatives.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS. Zenodo. Available at: [Link]

  • 4(1H)-Quinazolinone. PubChem. Available at: [Link]

  • Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)...
  • Scheme 1. N-alkylation of quinazolinone derivative 2.
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
  • UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ...
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
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  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. MDPI. Available at: [Link]

  • Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. PMC. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Chloro-1-methylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety protocols for handling 6-Chloro-1-methylquinazolin-4(1H)-one .

Note on Safety Classification: Specific toxicological data for this precise isomer is often limited in public repositories. Therefore, adhering to the Precautionary Principle , this guide classifies the compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic) based on Structure-Activity Relationship (SAR) analysis of halogenated quinazolinone analogs.[1] This classification mandates containment strategies suitable for pharmaceutical intermediates with potential bioactivity.

Risk Assessment & Exposure Control Strategy

Before selecting PPE, we must define the containment level.[2] Quinazolinone derivatives are frequently pharmacologically active (e.g., anticonvulsant, anti-inflammatory, or cytotoxic properties).

The "Why" Behind the Protocol:

  • Dust Hazard: As a solid intermediate, the primary risk is inhalation of airborne particulates during weighing and transfer.

  • Dermal Absorption: Halogenated heterocycles can possess enhanced lipophilicity, increasing skin absorption rates.

  • Sensitization: Nitrogen-containing heterocycles are common sensitizers; repeated exposure may trigger anaphylactic responses.[1]

Occupational Exposure Banding (OEB) Logic

The following decision logic illustrates why we treat this as an OEB 3 compound (10–100 µg/m³ OEL) rather than a benign reagent.

OEB_Decision_Logic cluster_controls Required Controls Start Start: 6-Chloro-1-methylquinazolin-4(1H)-one DataCheck Specific OEL/Tox Data Available? Start->DataCheck AnalogCheck Analyze Structural Analogs (Quinazolinones/Halogenated Aromatics) DataCheck->AnalogCheck No (Limited Data) SAR_Analysis SAR Alert: Bioactive Scaffold + Halogenation (Potential Irritant/Sensitizer) AnalogCheck->SAR_Analysis Assign_OEB3 ASSIGN OEB 3 (Default) Potent Compound Protocol SAR_Analysis->Assign_OEB3 Precautionary Principle Controls 1. Vented Balance Enclosure (VBE) 2. Double Nitrile Gloves 3. P100 Respiratory Protection Assign_OEB3->Controls

Figure 1: Decision logic for assigning OEB 3 status to uncharacterized pharmaceutical intermediates.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The following PPE is required for OEB 3 handling.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory P100 / N100 Respirator Why: Standard N95s filter 95% of particles >0.3µm.[1] P100s filter 99.97%. For powders, this differential is critical. Condition: Mandatory if handling outside a Vented Balance Enclosure (VBE).
Dermal (Hand) Double Nitrile Gloves Spec: Minimum thickness 0.11 mm (4-5 mil) per pair.[1] Protocol: "Colored indicator" under-glove (e.g., orange) with standard blue/purple outer glove to visualize tears immediately.[1]
Dermal (Body) Tyvek® Lab Coat (Disposable) Why: Cotton coats retain particulates and can cross-contaminate communal areas. Disposable, non-woven polyethylene fabrics (Tyvek) prevent dust penetration.
Ocular Chemical Goggles Why: Safety glasses have gaps. Goggles seal the eyes against fine dust migration and accidental splashes during solubilization.

Operational Workflow: Powder Handling

The highest risk of exposure occurs during the transition from solid to solution.

Step 1: Engineering Controls Setup
  • Primary Control: Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.

  • Secondary Control: If a VBE is unavailable, use a chemical fume hood. Ensure the sash is at the lowest working height (approx. 10–15 cm).

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s using a vane anemometer or the hood's digital monitor.

Step 2: Weighing & Transfer Protocol
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Static charge causes powder scattering (a major inhalation risk).

  • Taring: Place the weighing vessel in the balance. Close draft shield. Tare.

  • Transfer: Open the source container inside the hood. Use a disposable spatula.

  • Wet Down: Immediately after weighing, add the solvent (e.g., DMSO, Methanol) to the weighing vessel before removing it from the hood. Transporting dry powder across the lab is a violation of OEB 3 protocols.

Step 3: Decontamination
  • Solvent: Wipe surfaces with a surfactant (soap/water) followed by 70% Ethanol.

  • Why: Organic solvents alone can spread the powder; surfactants lift particulates first.

Waste Disposal & Emergency Response

Disposal of 6-Chloro-1-methylquinazolin-4(1H)-one
  • Classification: Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste (if powder).

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) as quinazolinones can be reactive.

  • Labeling: Clearly label as "Toxic / Irritant - Halogenated."

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do NOT sweep (creates dust clouds).

  • Clean: Cover spill with wet paper towels (water or PEG-400) to dampen powder. Scoop up damp material.[3]

  • Wash: Clean area with soap and water x3.

Mechanistic Toxicology & Reference Data

While specific data for 6-Chloro-1-methylquinazolin-4(1H)-one is sparse, the safety protocols above are grounded in the toxicology of the Quinazolinone Scaffold :

  • Mechanism: Quinazolinones often act as kinase inhibitors or receptor antagonists. This biological activity implies they can interfere with cellular signaling pathways in humans, necessitating the "Potent Compound" handling approach [1].

  • Structural Alert: The C-6 Chlorine substituent typically increases metabolic stability and lipophilicity, potentially increasing half-life in the body compared to non-halogenated analogs [2].[1]

References
  • National Institutes of Health (NIH) - PubChem. Quinazolinone Derivatives Bioactivity Summary. Available at: [Link]

  • Merck & Co. / Contract Pharma. Setting Health-Based Exposure Limits (OEL/OEB) for Pharmaceutical Development.[1] Available at: [Link][4]

  • AIHA (American Industrial Hygiene Association). Occupational Exposure Banding: A Framework for Risk Management. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.